AC-Tyr-nhme
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMBHFDICMQHO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427189 | |
| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-14-2 | |
| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-Tyr-NHMe: The Benchmark for Protein Backbone Dynamics & Solvation
This in-depth technical guide provides a comprehensive review of Ac-Tyr-NHMe (N-acetyl-L-tyrosine-N-methylamide), a critical model system in biophysics and computational chemistry.[1]
Technical Review & Application Guide [1]
Executive Summary
Ac-Tyr-NHMe is the N-acetylated, N-methylamidated derivative of L-tyrosine.[1] As a "blocked" or "capped" dipeptide, it serves as the minimal model for a tyrosine residue within a protein chain, effectively isolating local backbone (φ, ψ) and side-chain (χ1, χ2) dynamics from long-range tertiary interactions. This guide explores its pivotal role in force field validation , fluorescence spectroscopy , and solvation dynamics , providing actionable protocols for researchers.
The Conformational Landscape
Understanding the structural preferences of Ac-Tyr-NHMe is fundamental to interpreting experimental data and validating computational models.[1]
Backbone Dynamics (Ramachandran Space)
Unlike the rigid structures often seen in crystal lattices, Ac-Tyr-NHMe in solution exists as a dynamic equilibrium of conformers.[1]
-
Polyproline II (PII): In aqueous solution, the PII conformation (
) is often the dominant state, stabilized by water bridges between the backbone amide and carbonyl groups. -
Beta-Strand (
): An extended conformation ( ) that exists in equilibrium with PII.[1] -
Alpha-Helical (
): A minor population in water, but stabilized in less polar solvents or by specific intramolecular hydrogen bonds.[1]
Side-Chain Rotameric States
The phenolic side chain of Tyrosine introduces complexity via
-
Rotamers: The side chain prefers gauche+ (
), gauche- ( ), and trans ( ) states. In Ac-Tyr-NHMe, the population is often disfavored due to steric clash with the carbonyl oxygen, unless specific H-bonding interactions stabilize it.[1] -
Phenolic Rotation: The
angle governs the orientation of the aromatic ring, which is critical for interpreting fluorescence anisotropy and NMR relaxation data.
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium and the factors influencing population shifts.
Spectroscopic Characterization
Ac-Tyr-NHMe is a standard for calibrating spectroscopic techniques due to its single aromatic chromophore.[1]
Fluorescence Spectroscopy
Tyrosine is one of the three intrinsic fluorescent amino acids (along with Trp and Phe).
-
Excitation/Emission:
nm, nm. -
Quantum Yield: The fluorescence quantum yield of Ac-Tyr-NHMe is sensitive to the ionization state of the phenolic hydroxyl group (pK
10) and the proximity of the amide group (quenching mechanism). -
Solvatochromism: While the emission maximum is relatively insensitive to solvent polarity compared to Tryptophan, the quantum yield varies significantly.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides atomistic resolution of the ensemble.
-
J-Couplings (
): Directly related to the dihedral angle via the Karplus equation. Experimental values for Ac-Tyr-NHMe in water are typically around 6.5–7.5 Hz, indicating a significant averaging of PII and states.[1] -
Chemical Shifts: The C
and C chemical shifts are sensitive to secondary structure propensity.
Data Summary: Solvent Effects
| Parameter | Aqueous Solution (pH 7) | Non-Polar Solvent (e.g., DMSO/CCl4) | Mechanistic Insight |
| Dominant Conformer | Polyproline II (PII) | C7eq / C7ax (Gamma Turn) | Water bridges stabilize PII; Intramolecular H-bonds stabilize C7.[1] |
| Fluorescence | ~303 nm | ~304 nm | Minimal solvatochromic shift indicates shielded transition. |
| ~7.0 Hz | ~8.5 Hz | Higher coupling constant reflects more extended/structured population. | |
| Rotamer Preference | Mixed ( | Distinct populations | Solvent viscosity and polarity affect side-chain mobility.[1] |
Computational Modeling & Force Field Validation
Ac-Tyr-NHMe is a "stress test" for molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS-AA).[1] If a force field cannot reproduce the experimental NMR data of this simple dipeptide, it likely fails for larger proteins.
Force Field Validation Workflow
The following protocol describes how to validate a new parameter set using Ac-Tyr-NHMe.
Simulation Protocol (GROMACS Example)
Objective: Simulate Ac-Tyr-NHMe in water to sample conformational space.
-
Topology Generation:
-
Box & Solvation:
-
Energy Minimization:
-
Integrator: steep
-
Steps: 50,000
-
Tolerance: 1000 kJ/mol/nm[1]
-
-
Equilibration:
-
NVT: 100 ps at 300K (V-rescale thermostat).
-
NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).[1]
-
-
Production MD:
-
Run for at least 100 ns to ensure convergence of the PII/
equilibrium. -
Save coordinates every 10 ps.
-
Experimental Protocols
Preparation for Fluorescence Spectroscopy
Objective: Measure the fluorescence emission spectrum of Ac-Tyr-NHMe.
-
Stock Solution:
-
Working Solution:
-
Dilute stock into 10 mM Phosphate Buffer (pH 7.4) to a final concentration of 10
M.[4] -
Note: Absorbance at 275 nm should be < 0.1 to avoid inner filter effects.
-
-
Measurement:
-
Excitation: 275 nm (Slit width: 5 nm).
-
Emission Scan: 285 nm – 450 nm (Slit width: 5 nm).
-
Blank: Measure buffer alone and subtract.
-
-
Analysis:
-
Peak emission should be observed at ~303 nm.[5]
-
Integrate area under the curve to determine relative quantum yield.
-
References
-
Comparison of Force Fields for Peptide Simul
-
Fluorescence Properties of Tyrosine Models
-
Conform
-
Force Field Development (AMBER)
Sources
- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental verification of force fields for molecular dynamics simulations using Gly-Pro-Gly-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Tyr-NHMe (CAS 6367-14-2): The Definitive Technical Guide
The following technical guide is structured to provide an authoritative, deep-dive analysis of Ac-Tyr-NHMe (N-Acetyl-L-tyrosine N-methylamide), a critical model system in biophysics and physical chemistry.
Executive Summary
Ac-Tyr-NHMe (N-Acetyl-L-tyrosine N-methylamide) serves as the "gold standard" mimetic for the tyrosine residue within a protein backbone. Unlike free tyrosine, which contains charged amine and carboxyl termini that complicate photophysical analysis, Ac-Tyr-NHMe isolates the phenolic side chain and the peptide backbone (amide linkages) in a neutral, uncharged state. This isolation makes it the primary reference compound for calibrating force fields (MD simulations) , studying Proton-Coupled Electron Transfer (PCET) , and benchmarking protein fluorescence quenching .
This guide provides a rigorous, self-validating framework for synthesizing, purifying, and utilizing Ac-Tyr-NHMe in high-precision experimental and computational workflows.
Part 1: Physicochemical Profile & Specifications[1]
To ensure reproducibility, all experimental inputs must meet the following physicochemical standards.
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes for Experimental Design |
| Chemical Name | N-Acetyl-L-tyrosine N-methylamide | Blocked N- and C-termini mimic peptide bonds. |
| CAS Number | 6367-14-2 | Verify against CoA; often confused with N-Acetyl-L-Tyrosine. |
| Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Solubility | High: DMSO, Ethanol, MethanolModerate: Water | Critical: Aggregation in water at >10 mM can distort fluorescence lifetimes. |
| Absorption Max ( | 275 nm (Water) | |
| Emission Max ( | 303 nm (Water) | Solvatochromic shift is minimal compared to Trp, but intensity varies. |
| pKa (Phenolic) | ~10.0 | Ensure pH < 8.0 for neutral form studies. |
Part 2: Synthesis & Purification Protocol (Self-Validating)
The Causality of Purity: Commercial sources of Ac-Tyr-NHMe often contain trace free tyrosine or N-acetyl-tyrosine. These impurities have different fluorescence quantum yields and pKa values, which will catastrophically skew PCET rates and fluorescence quenching data. You must purify before use.
Workflow Diagram: Synthesis & Purification Logic
Figure 1: Step-wise logic for synthesizing and purifying Ac-Tyr-NHMe to spectroscopic grade.
Step-by-Step Protocol
-
Coupling Reaction:
-
Dissolve N-Acetyl-L-Tyrosine (Ac-Tyr-OH) (1 eq) in DMF.
-
Add Methylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add DIEA (3 eq) to activate the amine. Stir at RT for 12 hours.
-
Why: EDC/HOBt minimizes racemization compared to acid chlorides, preserving the L-configuration essential for biological relevance.
-
-
Workup (The "Wash" Cycle):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 1N HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Self-Validation: The product is neutral. If it stays in the organic layer during acid/base washes, the protecting groups are intact.
-
-
Recrystallization (Critical Step):
-
Dissolve crude solid in minimal hot ethanol.
-
Add warm water until slightly turbid. Cool slowly to 4°C.
-
Why: Slow crystallization excludes photo-oxidized impurities (yellowing) that act as inner-filter quenchers.
-
Part 3: Fluorescence Spectroscopy Standard
Ac-Tyr-NHMe is the benchmark for Tyrosine Fluorescence . The amide bond quenches the fluorescence relative to free tyrosine (rotamer-dependent quenching).
Protocol: Quantum Yield Determination
Objective: Determine the Quantum Yield (
-
Standard Selection: Use L-Tryptophan (
in water) or L-Tyrosine ( in water) as the reference. Note: Tyrosine is preferred for spectral overlap. -
Sample Preparation:
-
Prepare stock Ac-Tyr-NHMe in ultrapure water.
-
Dilute to obtain Absorbance (
) at 275 nm of 0.05 - 0.10 . -
Causality:
causes Inner Filter Effects (re-absorption of emitted light), artificially lowering the observed yield.
-
-
Measurement:
-
Excitation: 275 nm.
-
Emission Scan: 280 nm – 450 nm.
-
Slit Widths: 2-5 nm (keep consistent between blank, standard, and sample).
-
-
Calculation:
-
Where
is the integrated emission area and is the refractive index of the solvent.
-
Field Insight: The
Part 4: Proton-Coupled Electron Transfer (PCET)
Ac-Tyr-NHMe is the primary model for investigating Bidirectional PCET , where the proton and electron transfer to different acceptors (or the same acceptor in concerted pathways).
Mechanism: Concerted vs. Stepwise
In a typical experiment using a flash-quench technique (e.g., with
-
Oxidation: The phenol group is oxidized to a radical cation (
). -
Deprotonation: The proton is released to a base (buffer or water).
-
Concerted Proton-Electron Transfer (CPET): The electron moves to the oxidant while the proton moves to the base simultaneously, avoiding the high-energy cation intermediate.
Diagram: PCET Reaction Coordinate
Figure 2: The Concerted Proton-Electron Transfer (CPET) pathway bypasses the high-energy radical cation intermediate.
Experimental Setup (Laser Flash Photolysis)
-
Excitation: 355 nm or 532 nm laser pulse (ns duration).
-
Oxidant:
+ Methyl Viologen (MV ) (Flash-Quench method). -
Observation: Monitor the formation of the neutral tyrosyl radical (
) at 410 nm . -
Self-Validation: The rate of radical formation (
) should exhibit a pH dependence that reveals the transition from PT-limited to ET-limited regimes.
Part 5: Computational Modeling (Force Field Benchmarking)
For MD simulations (Amber/CHARMM), Ac-Tyr-NHMe is the "dipeptide approximation" used to parameterize backbone torsions (
-
Amber ff14SB: Uses Ac-Tyr-NHMe to fit partial charges (RESP) and torsion potentials against QM data (MP2/6-31G*).
-
Validation Protocol:
-
Run a 100 ns MD simulation of Ac-Tyr-NHMe in TIP3P water.
-
Calculate the distribution of
and angles. -
Compare against NMR J-coupling constants derived from the Karplus equation.
-
Success Criteria: The population of the gauche- and trans rotamers must match experimental NMR data within 5-10%.
-
References
-
Sjödin, M., Styring, S., Åkermark, B., & Hammarström, L. (2000). "Proton-Coupled Electron Transfer from Tyrosine in a Tyrosine−Ruthenium-tris-bipyridine Complex: Comparison with Tyrosine Z Oxidation in Photosystem II." Journal of the American Chemical Society. Link
-
Reece, S. Y., & Nocera, D. G. (2009). "Proton-Coupled Electron Transfer in Biology: Results from Synergistic Studies in Natural and Model Systems." Annual Review of Biochemistry. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for QY protocols). Link
-
Hornak, V., et al. (2006). "Comparison of Multiple Amber Force Fields and Development of Improved Protein Backbone Parameters." Proteins: Structure, Function, and Bioinformatics. Link
-
Hammes-Schiffer, S. (2015). "Proton-Coupled Electron Transfer: Moving Together and Charging Forward." Journal of the American Chemical Society. Link
Methodological & Application
Application Note: Ac-Tyr-NHMe as a Biophysical Probe in Protein-Ligand Binding Assays
Introduction: The Minimalist Backbone Model
In protein-ligand binding assays, distinguishing between specific binding cleft interactions and non-specific solvation effects is a persistent challenge. N-acetyl-L-tyrosine-N'-methylamide (Ac-Tyr-NHMe) serves as a critical biophysical tool in this context.
Unlike free Tyrosine (Tyr) or N-acetyl-L-tyrosine (N-Ac-Tyr), Ac-Tyr-NHMe blocks both the N-terminus (acetylation) and the C-terminus (methylamidation). This modification eliminates the zwitterionic charges (
Key Applications
-
Fluorescence Quenching Control: Differentiating static (binding-driven) quenching from dynamic (collisional) quenching in protein assays.
-
Fragment-Based Drug Discovery (FBDD): Serving as a minimal pharmacophore to probe aromatic "hotspots" on ligands.
-
NMR Chemical Shift Referencing: Establishing baseline chemical shifts for backbone amide and side-chain protons in a non-structured environment.
Physicochemical Properties & Preparation[1][2]
Accurate quantification is the foundation of any binding assay. Ac-Tyr-NHMe must be handled with specific protocols to ensure stability and concentration accuracy.
Physical Constants Table
| Property | Value | Notes |
| Molecular Weight | 236.27 g/mol | |
| Extinction Coeff. ( | At 274 nm (in water/buffer) [1] | |
| 274–280 nm | Peak absorption of phenol group | |
| 303 nm | Characteristic Tyr emission | |
| Solubility | High in DMSO; Moderate in | Hydrophobic termini reduce aqueous solubility compared to free Tyr. |
| Quantum Yield ( | Similar to free Tyr; sensitive to solvent polarity. |
Protocol: Stock Solution Preparation
Objective: Create a stable 100 mM stock solution.
-
Weighing: Weigh approx. 24 mg of Ac-Tyr-NHMe powder into a glass vial.
-
Solvation: Dissolve in 1.0 mL of anhydrous DMSO .
-
Rationale: DMSO prevents aggregation and ensures long-term stability at -20°C. Aqueous stocks are prone to hydrolysis over extended periods.
-
-
Concentration Verification (Critical Step):
-
Dilute the stock 1:1000 into your assay buffer (e.g., PBS pH 7.4).
-
Measure Absorbance at 274 nm (
) using a UV-Vis spectrophotometer. -
Calculate exact concentration:
.
-
Application I: Fluorescence Quenching Control
This is the primary application. When a ligand quenches the intrinsic fluorescence of a protein, it suggests binding. However, the ligand might simply be a potent collisional quencher of any aromatic ring. Ac-Tyr-NHMe acts as the negative control.
Hypothesis: If the ligand binds specifically to a protein pocket, the quenching constant (
Experimental Workflow
Caption: Step-by-step workflow for fluorescence quenching assays using Ac-Tyr-NHMe, emphasizing the critical Inner Filter Effect correction step.
Detailed Protocol
-
Assay Setup: Prepare a 10 µM solution of Ac-Tyr-NHMe in the exact buffer used for your protein (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Baseline Scan: Record emission spectrum (290–400 nm) with
nm. Note the intensity at 303 nm ( ). -
Titration: Add the ligand in small increments (e.g., 0.5 µL additions of high-concentration ligand stock) to minimize dilution errors.
-
Inner Filter Correction (Mandatory):
-
Many ligands absorb UV light at 274 nm or 303 nm. This "steals" light from the fluorophore, mimicking quenching.
-
Measure the absorbance of the ligand at the excitation (
) and emission ( ) wavelengths for each concentration. -
Apply the correction:
-
-
Data Analysis: Plot
vs. .-
Linear Slope: Indicates dynamic (collisional) quenching. Calculate
(Stern-Volmer constant).[1] -
Upward Curvature: Indicates combined static and dynamic quenching (rare for Ac-Tyr-NHMe unless the ligand specifically complexes with the phenol).
-
Application II: NMR Chemical Shift Mapping
Ac-Tyr-NHMe is invaluable in NMR fragment screening. When identifying fragments that bind to protein surfaces, researchers often observe chemical shift perturbations (CSPs).
The Problem: Is the fragment binding to the protein, or is it just changing the bulk solvent properties (viscosity/dielectric constant) which shifts the peaks? The Solution: Titrate the fragment into a sample of Ac-Tyr-NHMe.
Protocol
-
Sample: 500 µM Ac-Tyr-NHMe in
or phosphate buffer with 10% . -
Experiment: 1H-NMR or 1H-13C HSQC.
-
Titration: Add fragment up to 1-2 mM.
-
Interpretation:
-
No Shift in Ac-Tyr-NHMe peaks: The CSPs observed in the protein spectrum are likely specific binding events.
-
Significant Shift in Ac-Tyr-NHMe peaks: The fragment alters the local electronic environment of any tyrosine-like moiety non-specifically. The protein "hit" is likely a false positive or a non-specific binder.
-
Interpreting Results: The Decision Matrix
How to interpret the comparative data between your Target Protein and the Ac-Tyr-NHMe Control.
Caption: Decision tree for interpreting Stern-Volmer coefficients when comparing Protein data against the Ac-Tyr-NHMe control.
References
-
Fasman, G. D. (1976).[2] Handbook of Biochemistry and Molecular Biology, 3rd Edition, Proteins, Volume I. CRC Press.[2] (Source for Tyrosine extinction coefficients).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on Stern-Volmer kinetics and Inner Filter Effects).
-
Ross, J. B. A., et al. (1997). "Tyrosine fluorescence analysis of protein conformation and dynamics." Methods in Enzymology, 278, 151-190.
- Chen, R. F. (1967). "Fluorescence quantum yields of tryptophan and tyrosine." Analytical Letters, 1(1), 35-42. (Establishes the quantum yield standards).
Sources
Application Notes & Protocols: Dissolving AC-Tyr-NHMe for Cell Culture Experiments
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of N-Acetyl-L-tyrosine methylamide (AC-Tyr-NHMe) for use in cell culture experiments. Due to the hydrophobic nature imparted by its terminal modifications, AC-Tyr-NHMe presents solubility challenges in aqueous media. This guide details the fundamental principles, step-by-step protocols, and critical quality control measures necessary to prepare stable, biocompatible solutions. We address solvent selection, stock solution preparation, final working solution dilution, and troubleshooting common issues such as precipitation, ensuring experimental reproducibility and scientific integrity.
Introduction: The Challenge of Solubilizing Modified Amino Acid Derivatives
N-Acetyl-L-tyrosine methylamide (AC-Tyr-NHMe) is a derivative of the amino acid L-tyrosine. The addition of an acetyl group to the N-terminus and a methylamide group to the C-terminus significantly alters its physicochemical properties compared to the parent amino acid. These modifications, particularly the amidation of the carboxyl group and acetylation of the amino group, neutralize the charges, thereby decreasing the molecule's polarity and reducing its solubility in aqueous solutions like cell culture media.[1]
Improper dissolution can lead to several experimental artifacts:
-
Inaccurate Dosing: Undissolved compound results in an actual concentration that is lower than the intended concentration.
-
Cellular Stress & Toxicity: Particulates can cause physical stress to cells, while high local concentrations of precipitated compound can induce non-specific toxicity.
-
Poor Reproducibility: Inconsistent solubility between experiments leads to unreliable and non-reproducible data.
This guide provides a validated methodology to overcome these challenges, ensuring the compound is delivered to the cells in a fully solubilized and bioavailable form.
Physicochemical Properties & Solvent Selection
A thorough understanding of the compound's properties is the first step toward a successful dissolution strategy.
2.1 Compound Characteristics
| Property | Value | Source |
| Chemical Name | N-Acetyl-L-tyrosine methylamide | - |
| Synonyms | AC-Tyr-NHMe | - |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [2][3] |
| Molecular Weight | 236.27 g/mol | [2][3][4] |
| Predicted Nature | Neutral, Hydrophobic | [5][6][7] |
| PubChem CID | 7019863 | [2] |
2.2 Rationale for Solvent Selection
Given its hydrophobic nature, AC-Tyr-NHMe is unlikely to dissolve directly in aqueous buffers or cell culture media at high concentrations. Therefore, a two-step dissolution process involving an organic solvent to create a high-concentration stock solution is required.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a polar aprotic solvent that is miscible with water and a wide range of organic solvents, making it an excellent choice for dissolving hydrophobic compounds for biological assays.[8] It is the preferred solvent for cell culture applications due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v).[5][6][9]
-
Alternative Solvents If DMSO is incompatible with the experimental system (e.g., it interferes with a specific assay or cell type), other organic solvents can be considered. However, their cytotoxicity must be carefully evaluated.
The workflow for preparing and using AC-Tyr-NHMe in cell culture is summarized in the diagram below.
Figure 1: General workflow for preparing and using AC-Tyr-NHMe.
Experimental Protocols
Safety Precaution: Always handle unknown compounds, solvents, and cell lines in an appropriate biological safety cabinet (BSC) using personal protective equipment (PPE).
3.1 Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. It is critical that this step is performed with precision to ensure accurate final dosing.
Materials:
-
AC-Tyr-NHMe (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized AC-Tyr-NHMe to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.[1]
-
Weigh Compound: Tare a sterile, labeled microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of AC-Tyr-NHMe. For example, to make 1 mL of a 100 mM stock, weigh out 23.63 mg.
-
Calculation:Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)
-
0.001 L x 0.1 mol/L x 236.27 g/mol = 0.02363 g = 23.63 mg
-
-
Add Solvent: Add the calculated volume of 100% DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.
-
Ensure Complete Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If particulates are still visible, place the tube in an ultrasonic water bath and sonicate in short bursts of 10-15 seconds.[7] Check for dissolution between bursts. Avoid excessive heating. A fully dissolved stock solution should be clear and free of any visible particles.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots tightly sealed at -20°C or -80°C for long-term stability. A solution in DMSO stored at -80°C should be stable for at least 6 months.[9]
3.2 Protocol 2: Preparation of the Final Working Solution
This protocol details the critical step of diluting the organic stock solution into your aqueous cell culture medium. The goal is to achieve the desired final concentration of AC-Tyr-NHMe while keeping the DMSO concentration at a non-toxic level.
Materials:
-
Prepared AC-Tyr-NHMe stock solution (from Protocol 3.1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw Stock: Thaw one aliquot of the AC-Tyr-NHMe stock solution at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.
-
Calculate Dilutions: Determine the volume of stock solution needed. It is highly recommended to perform a serial dilution rather than a single large dilution to prevent the compound from precipitating.[9]
-
Perform Dilution: a. Aliquot 10 mL of pre-warmed cell culture medium into a sterile conical tube. b. While gently swirling or vortexing the medium, add the 10 µL of the 100 mM stock solution drop-by-drop.[5] This slow addition to a stirring solution is crucial to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.[12]
-
Prepare Vehicle Control: It is essential to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of the solvent (DMSO) as the treatment group. For the example above, add 10 µL of 100% DMSO to 10 mL of medium. This control allows you to distinguish the effects of the compound from any effects of the solvent itself.[9]
-
Apply to Cells: Immediately add the final working solution (and vehicle control solution) to your cell cultures. Do not store the diluted compound in aqueous media for extended periods, as its stability may be reduced.
Scientific Integrity: Understanding Solvent Effects
The choice of solvent and its final concentration are not trivial procedural details; they are critical experimental parameters.
4.1 DMSO Cytotoxicity
While DMSO is widely used, it is not inert. At higher concentrations, it can induce membrane pore formation, apoptosis, and cell differentiation, or inhibit proliferation.[13][14][15] The sensitivity to DMSO is cell-type dependent.[8] It is imperative to keep the final concentration as low as possible.
| Final DMSO Conc. (v/v) | General Cellular Response | Recommendation |
| < 0.1% | Generally considered safe with minimal to no effect on most cell lines.[5][8] | Ideal Target |
| 0.1% - 0.5% | Widely used; may have minor effects on some sensitive cell lines.[5][9] | Acceptable Range |
| 0.5% - 1.0% | Can cause decreased proliferation and other cellular effects.[8] | Use with caution; requires rigorous vehicle controls. |
| > 1.0% | Often cytotoxic; can induce cell cycle arrest and death.[8][15] | Not Recommended |
4.2 The Mandate for Vehicle Controls
The diagram below illustrates the logical necessity of a vehicle control in any experiment involving a solvent. Without it, one cannot definitively attribute an observed biological effect to the test compound.
Figure 2: The role of the vehicle control in isolating the compound's effect.
Biological Context: The Tyrosine Pathway
AC-Tyr-NHMe is a derivative of L-Tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters. Experiments using this compound may aim to study its effects on this pathway or related cellular processes. Understanding this context can inform experimental design. L-Tyrosine is converted to L-DOPA, which is then metabolized into dopamine, norepinephrine, and epinephrine.[16]
Figure 3: Simplified catecholamine synthesis pathway from L-Tyrosine.
References
-
LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]
-
GenScript. Peptide solubility guidelines. [Link]
-
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]
-
Al-Adham, I. et al. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
Singh, M. et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
Taşdemir, R. B. et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Chen, Y. et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PubChem. AC-Tyr-nhme. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Examine. Research Breakdown on L-Tyrosine. [Link]
-
Mind Lab Pro®. N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?. [Link]
-
EMBO Reports. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. [Link]
Sources
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. AC-Tyr-nhme | C12H16N2O3 | CID 7019863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ac-Tyr-NHMe1gr Ac-Tyr-NHMe,C12H16N2O3,MW 236.27,1.0 g, Quantity: 1g | Fisher Scientific [fishersci.se]
- 4. shop.bachem.com [shop.bachem.com]
- 5. lifetein.com [lifetein.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. btsjournals.com [btsjournals.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]
- 11. jpt.com [jpt.com]
- 12. emulatebio.com [emulatebio.com]
- 13. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 14. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. examine.com [examine.com]
Mass spectrometry analysis of peptides with N-terminal acetylation
Application Note: High-Confidence Characterization of N-terminal Acetylation via Mass Spectrometry
Executive Summary
N-terminal acetylation (Nt-acetylation) is a pervasive co-translational modification affecting approximately 80% of the human proteome. Beyond its biological role in protein stability and localization, Nt-acetylation is a critical quality attribute in peptide therapeutics, often engineered to prevent degradation by aminopeptidases.[1]
However, Nt-acetylation presents a unique analytical paradox: it neutralizes the N-terminal amine, reducing ionization efficiency in positive-mode ESI-MS and altering fragmentation kinetics. Furthermore, the mass shift induced by acetylation (+42.0106 Da) is nearly isobaric with trimethylation (+42.0470 Da), necessitating rigorous high-resolution discrimination.
This guide details a Negative Selection Enrichment Protocol (based on N-terminomics principles) to overcome the dynamic range suppression of acetylated peptides. It integrates a self-validating workflow for distinguishing acetylation from isobaric interferences and assessing peptide drug stability.
Technical Principles & Challenges
The Ionization & Fragmentation Shift
In standard "bottom-up" proteomics, tryptic peptides typically possess two basic sites: the N-terminal amine and the C-terminal Lys/Arg. Nt-acetylation caps the N-terminus, converting a basic amine to a neutral amide.
-
Consequence 1: The charge state distribution shifts lower (often +1 or +2 instead of +2 or +3), potentially reducing sensitivity in standard ESI workflows.
-
Consequence 2: Fragmentation patterns change.[2] The loss of the mobile proton at the N-terminus can enhance
ion formation or promote scrambling, requiring tailored search engine parameters.
The Isobaric Challenge: Acetylation vs. Trimethylation
A common false discovery source is the misidentification of trimethylation (Me3) as acetylation (Ac).
-
Acetylation (
): +42.0106 Da[3] -
Trimethylation (
): +42.0470 Da -
Delta: 0.0364 Da
Requirement: To distinguish these at
Protocol: Negative Selection Enrichment (Modified TAILS Workflow)
Standard shotgun proteomics is inefficient for Nt-acetylation profiling because "internal" tryptic peptides (generated during digestion) vastly outnumber the natural N-termini. This protocol uses Negative Selection to deplete internal peptides, enriching the natural N-terminome.[4][5]
Workflow Diagram
Figure 1: Negative Selection Workflow. By blocking original free amines first, only internal peptides generated by trypsin have reactive N-termini, allowing their specific removal.
Step-by-Step Methodology
Reagents:
-
Denaturation Buffer: 6M Guanidine HCl, 100 mM HEPES, pH 8.0.
-
Blocking Reagent: Formaldehyde (CH₂O) + Sodium Cyanoborohydride (NaBH₃CN) for dimethyl labeling OR TMT Reagents.
-
Capture Resin: HPG-ALD polymer (commercial TAILS kit) or CNBr-activated Sepharose (generic alternative).
Procedure:
-
Protein Extraction: Lyse cells in Denaturation Buffer. Sonicate and clarify.
-
Reduction/Alkylation: Add TCEP (5 mM, 30 min, 60°C) followed by Chloroacetamide (10 mM, 30 min, RT, dark).
-
Global Amine Blocking (Critical Step):
-
Purpose: Chemically modify all free
-amines (Lys) and free -amines (N-termini). -
Reaction: Add 40 mM Formaldehyde and 20 mM NaBH₃CN. Incubate overnight at 37°C.
-
Result: Free N-termini are now Dimethylated (+28 Da). Natural N-acetylated termini are chemically inert and remain +42 Da.
-
-
Digestion: Precipitate proteins (acetone/methanol) to remove excess reagents. Resuspend in 50 mM HEPES. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
Negative Selection (Depletion):
-
Adjust pH to 6.0–7.0.
-
Add high-molecular-weight aldehyde polymer (HPG-ALD) or CNBr-resin.
-
Incubate 2-4 hours. The polymer reacts with the new free amines of internal peptides.
-
-
Filtration: Spin through a 10 kDa MWCO filter.
-
Retentate: Polymer-bound internal peptides.
-
Flow-through: Enriched N-terminal peptides (both Natural Ac and Chemically Dimethylated).
-
MS Acquisition & Data Analysis
Mass Spectrometry Parameters (Orbitrap Example)
To confidently assign Acetylation, you must resolve the isotopic envelope and distinguish it from Trimethylation.
| Parameter | Setting | Rationale |
| Resolution (MS1) | 60,000 or 120,000 @ 200 m/z | Required to separate Ac (+42.0106) from Me3 (+42.0470). |
| AGC Target | 1e6 (Standard) | Prevent space charging while ensuring sufficient ions. |
| Max Injection Time | 50–100 ms | Allow accumulation of lower-abundance acetylated species. |
| Fragmentation | HCD (NCE 28-32%) | HCD provides reliable b/y ions. ETD is optional but less sensitive for +2 ions. |
| Dynamic Exclusion | 30–60 s | Prevent re-sampling of abundant species. |
Data Processing & Validation
Search Engine Configuration (e.g., MaxQuant, Proteome Discoverer):
-
Fixed Modifications: Carbamidomethyl (C).
-
Variable Modifications:
-
Acetylation (Protein N-term) -> This is your target.
-
Dimethyl (N-term) -> If using dimethyl blocking.[9]
-
Dimethyl (K) -> If using dimethyl blocking.
-
Oxidation (M).
-
-
Validation Rule: If a peptide is identified as N-terminally acetylated, check for the presence of the corresponding "Free N-term" version (Dimethylated). If the enrichment worked, the Free version should be present (if the protein is partially acetylated) or absent (if 100% acetylated), but internal peptides should be absent.
Distinguishing Isobaric Modifications
Figure 2: Decision logic for distinguishing Acetylation from Trimethylation. High-resolution MS1 is the primary filter, confirmed by specific immonium marker ions in MS2.
Application: Peptide Drug Stability Assay
N-terminal acetylation is frequently used to extend the half-life of peptide therapeutics. This protocol validates that stability.
Protocol:
-
Incubation: Spike the Acetylated Peptide (and a non-acetylated control) into human serum or plasma at 10 µM.
-
Time Points: Aliquot at 0, 15, 30, 60, 120, 240 min.
-
Quenching: Immediately mix 1:3 with 1% Formic Acid in Acetonitrile to precipitate serum proteins and quench enzymatic activity.
-
Analysis: Centrifuge and inject supernatant onto LC-MS.
-
Quantification: Plot the Peak Area Ratio (Target Peptide / Internal Standard) vs. Time.
-
Expectation: The Acetylated peptide should show a significantly slower decay rate (
) compared to the free amine variant due to aminopeptidase resistance.
References
-
Kleifeld, O., et al. (2010). "Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products."[4] Nature Biotechnology, 28(3), 281–288.
-
Arnesen, T., et al. (2009). "Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast to humans." PNAS, 106(20), 8157-8162.
-
Zhang, K., et al. (2002). "Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry." 50th ASMS Conference Proceedings.
-
Helsens, K., et al. (2011). "COFRADIC proteomics: applications and data analysis." Methods in Molecular Biology, 753, 291-308.
-
Bell, A.W., et al. (2010). "A HUPO test sample study reveals common problems in qualitative and quantitative proteomics." Nature Methods, 7(10), 823-827.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-distance combinatorial linkage between methylation and acetylation on histone H3 N termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and High-Throughput Exploration of Protein N-Termini by TMT-TAILS N-Terminomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]
- 6. technologynetworks.com [technologynetworks.com]
- 7. ionsource.com [ionsource.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. TAILS N-terminomics and proteomics reveal complex regulation of proteolytic cleavage by O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AC-Tyr-NHMe Concentration for Cell-Based Assays
Welcome to the technical support guide for N-acetyl-L-tyrosine methylamide (AC-Tyr-NHMe). This document provides in-depth guidance, troubleshooting, and field-proven insights to help you successfully optimize the concentration of AC-Tyr-NHMe for your specific cell-based assay. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction: Understanding the Role of AC-Tyr-NHMe
N-acetyl-L-tyrosine methylamide is a derivative of the amino acid L-tyrosine. Its N-terminus is protected by an acetyl group and its C-terminus is an N-methylamide. This modification neutralizes the terminal charges, which can increase its stability and cell permeability compared to native tyrosine. In cell-based assays, it is often used as a control compound or a simple substrate for enzymes that act on tyrosine residues, such as protein tyrosine kinases (PTKs) or protein tyrosine phosphatases (PTPs).
Optimizing its concentration is critical. Too little may yield no discernible signal, while too much can lead to artifacts, off-target effects, or cytotoxicity. This guide will walk you through a logical, self-validating workflow to determine the ideal concentration for your experimental system.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is a reliable starting concentration for AC-Tyr-NHMe in a new cell-based assay?
Answer:
For most cell lines, a sensible starting point for AC-Tyr-NHMe is to perform a dose-response experiment using a wide concentration range, typically from 100 nM to 100 µM . A narrower, more targeted range of 1 µM to 50 µM is often effective for initial screening if you have prior data on similar compounds.
Expert Insight: The Rationale Behind the Range
The broad range is recommended for initial experiments because the optimal concentration is highly dependent on several factors:
-
Cell Type: Different cell lines exhibit varied permeability and metabolic rates, which directly impacts the intracellular concentration and stability of the compound.
-
Assay Target: The expression level and activity of the target enzyme (e.g., a specific tyrosine kinase) will dictate how much substrate is needed to generate a robust signal.
-
Assay Duration: For longer incubation times (e.g., >24 hours), lower concentrations are often necessary to avoid potential long-term cytotoxicity.
Starting with a wide logarithmic or semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) is an efficient method to survey the compound's effect and identify a narrower window for fine-tuning in subsequent experiments.
Q2: How do I properly prepare and solubilize AC-Tyr-NHMe for my experiment?
Answer:
AC-Tyr-NHMe is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Solvent Selection: Use cell-culture grade DMSO to prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cells.
-
Weighing: Accurately weigh the peptide using a calibrated analytical balance.
-
Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. It is critical that the final concentration of DMSO in the well is kept low and consistent across all conditions, typically ≤0.5% , as higher concentrations can be toxic to cells.
Trustworthiness Check: Always include a "vehicle control" in your experiment—cells treated with the same final concentration of DMSO used in your highest AC-Tyr-NHMe condition. This ensures that any observed effects are due to the compound and not the solvent.
Q3: My cells are dying after treatment. How do I determine if AC-Tyr-NHMe is cytotoxic?
Answer:
To distinguish between a specific biological effect and a general cytotoxic response, you must run a dedicated cytotoxicity assay in parallel with your primary experiment.
Expert Insight: Why Cytotoxicity Masks Real Results
If a compound is toxic, it can cause misleading results that appear to be a specific inhibitory or activating effect. For example, a decrease in a kinase phosphorylation signal might not be due to specific enzyme inhibition, but rather because the cells are dying and their metabolic activity has ceased.
Recommended Cytotoxicity Assays:
| Assay Type | Principle | Typical Timepoint | Considerations |
| MTT / XTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. | 24-72 hours | Can be confounded by compounds that alter cellular metabolism. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells into the media. | 4-48 hours | A good indicator of compromised cell membrane integrity. |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to visualize live vs. dead cells. | Short & Long Term | Provides direct visualization and can be quantified by imaging or flow cytometry. |
Experimental Workflow: Assessing Cytotoxicity
The following workflow illustrates the logic for determining a non-toxic working concentration range.
Caption: Workflow for co-evaluating cytotoxicity and functional activity.
Q4: The signal in my assay is very low, even at high concentrations. What should I investigate?
Answer:
Low signal can stem from several issues, from compound stability to the biological context of the assay. Here is a troubleshooting checklist.
| Potential Cause | Recommended Action | Scientific Rationale |
| Poor Cell Permeability | Try a lower-density culture or use a permeabilization agent (e.g., digitonin, for endpoint assays). | Although modified for better uptake, AC-Tyr-NHMe permeability can still be a limiting factor in dense or non-adherent cell cultures. |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot. Confirm stock integrity via analytical methods if possible (e.g., HPLC). | The compound may be unstable in the cell culture medium over long incubation periods, especially if the medium contains reactive components. |
| Low Target Expression | Confirm the expression of the target enzyme (kinase/phosphatase) in your cell line using Western Blot or qPCR. | The compound cannot produce a signal if its molecular target is absent or expressed at very low levels. |
| Incorrect Assay Buffer | Ensure the pH and ionic strength of your final assay buffer are optimal for enzyme activity. | Enzyme kinetics are highly sensitive to buffer conditions. Sub-optimal pH can dramatically reduce or eliminate the signal. |
| Assay Kinetics | Perform a time-course experiment (e.g., measure signal at 1, 4, 12, and 24 hours). | The signal may be transient. You might be missing the peak activity window by measuring at a single, late timepoint. |
Troubleshooting Flowchart: Diagnosing Low Signal
Caption: A step-by-step decision tree for troubleshooting low assay signal.
References
Technical Support Center: Aggregation of Peptides Containing N-Acetyl-L-tyrosine Methylamide (Ac-Tyr-NHMe)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing N-acetyl-L-tyrosine methylamide (Ac-Tyr-NHMe). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of peptide aggregation and ensure the success of your experiments.
Introduction: The Challenge of Ac-Tyr-NHMe Peptide Aggregation
Peptides featuring N-terminal acetylation and C-terminal amidation, such as those containing Ac-Tyr-NHMe, are designed to mimic native protein structures and often exhibit increased stability and biological activity.[1] However, these very modifications, by neutralizing the terminal charges, can reduce a peptide's overall charge and potentially decrease its solubility, making it more prone to aggregation.[1] This guide will delve into the underlying causes of aggregation for this specific class of peptides and provide actionable strategies for prevention and mitigation.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Ac-Tyr-NHMe aggregating?
A1: Peptide aggregation is a multifaceted process driven by a combination of intrinsic and extrinsic factors. For peptides containing Ac-Tyr-NHMe, several key elements are at play:
-
Hydrophobic Interactions: The tyrosine residue, with its aromatic side chain, is inherently hydrophobic. The N-terminal acetylation and C-terminal amidation neutralize the terminal charges, which can further enhance the hydrophobic character of the peptide, promoting self-association to minimize contact with aqueous environments.
-
Hydrogen Bonding: The peptide backbone possesses hydrogen bond donors and acceptors that can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, a hallmark of many aggregated states.
-
Aromatic Stacking: The tyrosine residues can interact through π-stacking of their aromatic rings, further stabilizing aggregated structures.
-
Environmental Triggers: Factors such as pH, temperature, ionic strength, and the presence of certain solvents can significantly influence the equilibrium between the soluble and aggregated states.[2][3]
Troubleshooting Guide: Step-by-Step Solutions to Aggregation
This section provides a systematic approach to troubleshooting aggregation issues with your Ac-Tyr-NHMe-containing peptide.
Problem 1: My lyophilized peptide won't dissolve properly.
A common first hurdle is achieving complete initial solubilization. Improper dissolution can lead to the immediate formation of aggregates.
Solution Workflow:
Detailed Protocol for Solubilizing Hydrophobic Peptides (like many Ac-Tyr-NHMe peptides):
-
Start Small: Always begin by testing the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[4]
-
Choose an Organic Solvent: For peptides with significant hydrophobic character, it's often necessary to start with a small volume of an organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations. Other options include dimethylformamide (DMF) or acetonitrile.
-
Complete Dissolution: Ensure the peptide is fully dissolved in the initial organic solvent before adding any aqueous buffer. Sonication can help break up small particulates and facilitate dissolution.[6]
-
Gradual Dilution: Slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop-wise while gently vortexing or stirring. This gradual dilution helps prevent the peptide from crashing out of solution due to a sudden change in solvent polarity.
Problem 2: My peptide is soluble initially but aggregates over time or upon temperature change.
This indicates that while the peptide can be solubilized, the solution is not stable under your experimental conditions.
Solution Workflow:
Strategies for Enhancing Peptide Stability in Solution:
-
pH Adjustment: The net charge of a peptide is highly dependent on the pH of the solution. Even with capped termini, ionizable side chains (e.g., Asp, Glu, Lys, Arg, His) will contribute to the overall charge. Moving the pH of your buffer further away from the peptide's isoelectric point (pI) can increase its net charge and repulsive electrostatic interactions, thereby reducing aggregation.
-
Inclusion of Stabilizing Additives: Certain excipients can be added to your buffer to inhibit aggregation.
Additive Recommended Concentration Mechanism of Action L-Arginine 50-100 mM Suppresses aggregation by binding to both charged and hydrophobic regions of the peptide, effectively shielding them from intermolecular interactions.[4] Guanidine Hydrochloride 0.5 - 2 M A chaotropic agent that disrupts the hydrogen-bonding network of water and can interfere with the formation of ordered aggregates. Use with caution as it can denature proteins at higher concentrations.[7] Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% These can help solubilize hydrophobic peptides by forming micelles around the hydrophobic regions, preventing them from aggregating.[8] -
Temperature Control: For some peptides, aggregation is temperature-dependent. If you observe aggregation upon warming, consider conducting your experiments at a lower temperature. Conversely, some peptides are more soluble at lower temperatures. It is crucial to empirically determine the optimal temperature for your specific peptide.
Problem 3: My peptide aggregates during solid-phase peptide synthesis (SPPS).
Aggregation on the resin can lead to incomplete coupling and deprotection steps, resulting in a lower yield and purity of the final product.
Strategies to Mitigate On-Resin Aggregation:
-
Backbone Protection: The incorporation of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of a glycine residue, can disrupt the intermolecular hydrogen bonding that leads to aggregation.
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt the formation of secondary structures during synthesis, improving reaction kinetics and final purity.
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN can help to disrupt aggregates that have formed on the resin.[7]
The Role of N-Terminal Acetylation and C-Terminal Amidation in Aggregation
The modifications present in Ac-Tyr-NHMe have a direct impact on the physicochemical properties of the peptide and its propensity to aggregate.
-
N-Terminal Acetylation: This modification removes the positive charge of the N-terminal amine. While this can increase the peptide's stability against enzymatic degradation, it can also decrease its solubility by reducing the overall charge.[1] However, for some peptides, N-terminal acetylation has been shown to stabilize α-helical structures and even reduce aggregation rates.[9][10][11] The net effect is highly sequence-dependent.
-
C-Terminal Amidation: This modification removes the negative charge of the C-terminal carboxyl group. Similar to acetylation, this can enhance stability but may also reduce solubility. For some peptides, amidation has been shown to enhance peptide-peptide and peptide-bilayer interactions, which could potentially promote aggregation under certain conditions.[12][13] However, in other cases, it has been shown to enhance the inhibitory potential of peptides against the aggregation of other proteins.[14]
Best Practices for Handling and Storage
Proper handling and storage are critical to preventing the aggregation of your Ac-Tyr-NHMe-containing peptide.
-
Lyophilized Peptides:
-
Store at -20°C or lower in a tightly sealed container.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
-
Peptides in Solution:
-
It is generally not recommended to store peptides in solution for long periods.
-
If necessary, prepare small aliquots and store them frozen at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Conclusion
The aggregation of peptides containing Ac-Tyr-NHMe is a complex issue influenced by a delicate balance of intermolecular forces and environmental conditions. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the solubility and stability of these valuable molecules, leading to more reliable and reproducible experimental outcomes.
References
-
LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]
-
Aksnes, H., et al. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. Retrieved from [Link]
-
Al-Garawi, A. A., et al. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. Retrieved from [Link]
-
Apollocam.ac.uk. (n.d.). Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants. Retrieved from [Link]
-
Kumar, S., et al. (2020). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. PubMed Central. Retrieved from [Link]
-
Myers, D. F., et al. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed. Retrieved from [Link]
-
Lazarou, M., et al. (2023). Effects of N-terminal Acetylation on the Aggregation of Disease-related α-synuclein Variants. PubMed. Retrieved from [Link]
-
Gracia, F. A., et al. (2017). The influence of N-terminal acetylation on micelle-induced conformational changes and aggregation of α-Synuclein. PubMed. Retrieved from [Link]
-
bioRxiv. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. Retrieved from [Link]
-
bioRxiv. (2025). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis. Retrieved from [Link]
-
ResearchGate. (2018). Does C terminal amidation of Amyloid-beta 1-40/42 change its property of aggregation significantly compared to the C terminal acid? Retrieved from [Link]
-
UCL Discovery. (2024). Analysis of the role of the conserved C-terminal amide of amylin in amyloid. Retrieved from [Link]
-
ResearchGate. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? Retrieved from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
YouTube. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]
-
PubMed Central. (n.d.). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Retrieved from [Link]
-
Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
MDPI. (2024). Investigation of the Aggregation of Aβ Peptide (1-40) in the Presence of κ-Carrageenan-Stabilised Liposomes Loaded with Homotaurine. Retrieved from [Link]
-
ResearchGate. (2025). The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
PubMed Central. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Retrieved from [Link]
-
Frontiers. (2021). Chirality Effects in Peptide Assembly Structures. Retrieved from [Link]
-
PubMed Central. (2026). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]
-
PubMed Central. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Determination of orientation and adsorption-induced changes in the tertiary structure of proteins on material surfaces by chemical modification and peptide mapping. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants [repository.cam.ac.uk]
- 11. The influence of N-terminal acetylation on micelle-induced conformational changes and aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis | bioRxiv [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC-Tyr-NHMe Solubility & Handling
Topic: Troubleshooting Solubility Issues with N-Acetyl-L-tyrosine N-methylamide (AC-Tyr-NHMe) in Aqueous Buffers Audience: Researchers, Biochemists, and Drug Development Scientists Version: 2.0 (Current)
Core Technical Insight: Why is this difficult?
The "Capped" Trap: Many researchers confuse AC-Tyr-NHMe with N-Acetyl-L-Tyrosine (NALT) . This is the most common source of solubility failure.
-
NALT has a free carboxylic acid group (
). At neutral pH, it is ionized ( ), making it highly soluble in water (~25 mg/mL). -
AC-Tyr-NHMe has both termini capped (Acetyl on the N-terminus, Methylamide on the C-terminus). It lacks the charged zwitterionic character of the free amino acid.
The Mechanism of Insolubility:
In neutral aqueous buffers (pH 7.0–7.4), the phenolic hydroxyl group of the tyrosine side chain is protonated (neutral,
Troubleshooting Guides (FAQ Format)
Issue 1: "I added buffer directly to the powder, and it won't dissolve."
Diagnosis: You are attempting to overcome the lattice energy of the crystal using a solvent (water) that has poor thermodynamic affinity for the uncharged peptide. Solution: Use the "Co-Solvent Spike" Method .
-
Dissolve the powder completely in a minimal volume of DMSO (Dimethyl sulfoxide) or Ethanol . These organic solvents disrupt the hydrophobic stacking of the aromatic rings.
-
Once fully dissolved, dilute this stock slowly into your aqueous buffer.
-
Limit: Keep the final organic solvent concentration
(v/v) to avoid interference with biological assays, though AC-Tyr-NHMe itself is stable in higher organic loads.
Issue 2: "My solution was clear, but turned cloudy after 10 minutes."
Diagnosis: This is kinetic vs. thermodynamic solubility . You likely created a supersaturated solution that is slowly crashing out (nucleating) due to the "Salting Out" effect if your buffer has high ionic strength (e.g., 150 mM NaCl). Solution:
-
Reduce Concentration: Working concentrations in aqueous buffer should ideally be
. -
Lower Ionic Strength: If possible, use a low-salt buffer (e.g., 10 mM Phosphate) for the initial dilution.
-
Sonication: Mild sonication (30 seconds) can re-disperse minor aggregates, but filtration (0.22
m) is recommended to remove nucleation sites.
Issue 3: "Can I just raise the pH to dissolve it?"
Diagnosis: Yes, but it alters the species.
Analysis: The phenolic proton has a
-
pH < 9: Molecule is neutral (Low solubility).
-
pH > 10.5: Phenol deprotonates to Phenolate (
). Solubility increases drastically. Warning: If your experiment relies on tyrosine fluorescence, do not use high pH. The phenolate ion (tyrosinate) has completely different fluorescence properties (quenched emission) compared to the neutral phenol.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stable 10 mM Stock Solution
Use this protocol for long-term storage and consistent aliquoting.
| Parameter | Specification |
| Target Concentration | 10 mM |
| Primary Solvent | DMSO (Anhydrous, HPLC Grade) |
| Storage Temp | -20°C |
| Shelf Life | 6 Months (in DMSO) |
Step-by-Step:
-
Calculate Mass: For 1 mL of 10 mM stock, weigh 2.36 mg of AC-Tyr-NHMe (MW
236.27 g/mol ). -
Solubilize: Add 1.0 mL of 100% DMSO directly to the vial.
-
Agitate: Vortex vigorously for 30 seconds. Verify the solution is optically clear with no particulates.
-
Aliquot: Dispense into small volumes (e.g., 50
L) to avoid freeze-thaw cycles.
Protocol B: Preparation of Working Solution (50 M in Buffer)
Use this protocol immediately before experimentation.
-
Thaw: Bring one DMSO stock aliquot to room temperature.
-
Prepare Buffer: Measure 9.95 mL of your aqueous buffer (e.g., PBS pH 7.4).
-
Rapid Dilution: While vortexing the buffer, inject 50
L of the DMSO stock.-
Note: Injecting into the vortex creates rapid mixing, preventing local high concentrations that trigger precipitation.
-
-
Validation: Measure Absorbance at 275 nm (see below).
Quality Control & Validation (Self-Correcting System)
Do not assume your concentration is correct based on weight alone. Hydration of the powder can lead to weighing errors. Use UV-Vis spectroscopy to validate the true concentration.
The Beer-Lambert Validation:
- : 275 nm
-
Extinction Coefficient (
): (Standard for Tyrosine derivatives in water/neutral buffer). -
Pathlength (
): 1 cm
Validation Steps:
-
Blank the spectrophotometer with your buffer (containing the same % of DMSO).
-
Measure Absorbance (
). -
Calculate actual concentration:
. -
Pass Criteria: If calculated concentration deviates
from target, adjust the volume or re-filter.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for solubilizing AC-Tyr-NHMe.
Caption: Decision tree for selecting the correct solvent system based on target concentration to prevent aggregation.
References
- Context: Provides baseline solubility data for Tyrosine derivatives, highlighting the difference between free acid and capped forms.
- Context: Establishes the protocol for using organic solvents (DMSO/Ethanol) for hydrophobic tyrosine analogs before aqueous dilution.
-
PubChem. (2025).[1] N-Acetyl-L-tyrosine Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link]
- Context: Source for molecular weight and chemical structure verification to distinguish between NALT and AC-Tyr-NHMe.
-
Li, Z., et al. (2010). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide. Journal of Chemical Thermodynamics. (Referenced via IAEA INIS). Retrieved February 11, 2026, from [Link]
- Context: Scientific validation that DMSO/Water mixtures significantly enhance the solubility of Tyrosine moieties compared to pure w
-
ResearchGate (Pace et al.). (1995). Molar absorption coefficients for Trp, Tyr, and cystine. Retrieved February 11, 2026, from [Link]
- )
Sources
Technical Support Center: AC-Tyr-NHMe Stability & Optimization
Ticket Status: Open | Priority: High | Topic: N-acetyl-L-tyrosine-N'-methylamide[1]
Executive Summary & Molecule Profile
Welcome to the Advanced Application Support Center. You are likely working with AC-Tyr-NHMe (N-acetyl-L-tyrosine-N'-methylamide) as a minimal model system to study protein backbone dynamics, hydrogen bonding, or fluorescence quenching.[1] Unlike free Tyrosine, this molecule is fully blocked at both termini, neutralizing its charge at physiological pH.
The Core Challenge: Because it lacks the zwitterionic character of free amino acids, AC-Tyr-NHMe exhibits distinct solubility and stability behaviors.[1] It is prone to hydrophobic aggregation in water and oxidative cross-linking (dityrosine formation) if mishandled.
| Parameter | Technical Specification |
| Molecular Weight | 236.27 g/mol |
| Charge (pH 7.4) | Neutral (0) |
| Phenolic pKa | ~10.1 (Crucial for oxidation risk) |
| Solubility Profile | High in DMSO/Ethanol; Moderate/Low in pure water |
| Primary Instability | Phenolic Oxidation & Hydrophobic Aggregation |
Troubleshooting Module: Solubility & Aggregation
User Report: "My solution is cloudy or the concentration is lower than calculated."
Root Cause Analysis
AC-Tyr-NHMe mimics the hydrophobic core of a protein.[1] In pure aqueous buffers, especially at concentrations >1 mM, it tends to stack via
The "Golden Standard" Preparation Protocol
Do not attempt to dissolve the powder directly into the buffer. Use the Organic Precursor Method to ensure monodispersity.
Figure 1: The Organic Precursor Method prevents initial aggregation nuclei from forming.[1]
FAQ: Solubility
-
Q: Can I use Ethanol instead of DMSO?
-
A: Yes. Ethanol is a viable alternative if DMSO interferes with your downstream spectroscopy. However, DMSO is preferred for long-term stock stability due to its lower volatility.[1]
-
-
Q: What is the maximum concentration in water?
-
A: We recommend keeping aqueous working solutions below 1 mM to guarantee monomeric behavior. For higher concentrations, check for aggregation using dynamic light scattering (DLS).
-
Troubleshooting Module: Chemical Stability (Oxidation)
User Report: "My solution turned faint yellow/brown over time."
Root Cause Analysis
The phenolic group on Tyrosine is susceptible to oxidation, forming Tyrosyl radicals . These radicals dimerize to form Dityrosine (which is fluorescent and yellow) or react with nitrates to form Nitrotyrosine. This process is pH-dependent .[1]
-
Mechanism: At pH > 9, the phenol deprotonates to phenolate (pKa
10), which is significantly easier to oxidize than the protonated phenol.
Prevention Strategy
-
pH Control: Maintain pH < 8.0. Avoid alkaline buffers unless necessary.
-
Degassing: Oxygen is the primary oxidant. Purge buffers with Nitrogen or Argon for 15 minutes before use.
-
Additives: If your assay permits, add 100 µM EDTA (to chelate metal ions that catalyze oxidation) or trace Ascorbate.
Figure 2: Oxidation pathways leading to sample degradation and artifacts.[1]
Troubleshooting Module: Fluorescence Instability
User Report: "The fluorescence signal fluctuates or drops during the experiment."
Root Cause Analysis
AC-Tyr-NHMe is a standard fluorophore (
-
Thermal Quenching: Tyrosine fluorescence is highly sensitive to temperature. A 1°C shift can alter quantum yield significantly.
-
Inner Filter Effect: At high concentrations (OD > 0.1), the molecule absorbs its own excitation light, causing a non-linear drop in signal.
Corrective Actions
-
Thermostat: Use a Peltier-controlled cuvette holder set to 25.0°C ± 0.1°C.
-
Absorbance Check: Measure
. If , dilute the sample to avoid inner filter artifacts.
Storage Recommendations
| State | Condition | Shelf Life |
| Powder | -20°C, Desiccated, Dark | 2 Years |
| DMSO Stock | -20°C, Amber Vial, Argon Headspace | 6 Months |
| Aqueous Working | 4°C, Dark | < 24 Hours (Prepare Fresh) |
References
-
PubChem. N-Acetyl-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link][1][2]
-
Faller, P., et al. (2001). Molecular origin of the pH dependence of tyrosine D oxidation kinetics.[3] Proceedings of the National Academy of Sciences. Available at: [Link]
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Standard text for Tyrosine quenching mechanisms).
-
Hoffer, L.J., et al. N-Acetyl-L-tyrosine as a tyrosine source.[1][2] Journal of Parenteral and Enteral Nutrition.[2] Available at: [Link]
Sources
Technical Support Center: Side Reactions of Acetylated Amino Acids in Peptide Synthesis
Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Guide for Acetylation-Derived Side Reactions
Executive Summary
Acetylation is a double-edged sword in peptide synthesis. While essential for N-terminal capping (to prevent deletion sequences) and improving peptide stability (exopeptidase resistance), the introduction of the acetyl group—either as a final modification or on a building block—introduces unique chemical risks. Unlike urethane protecting groups (Fmoc/Boc), the acetyl group does not suppress oxazolone formation, making racemization a primary concern. Furthermore, the reagents used for acetylation (acetic anhydride) can cause irreversible damage to specific residues like Histidine and Serine/Threonine.
This guide addresses the specific causality of these side reactions and provides self-validating protocols to prevent or reverse them.
Module 1: Racemization During Activation (The Oxazolone Risk)
User Query: "I am trying to couple N-Acetyl-Phenylalanine (Ac-Phe-OH) to my resin-bound peptide, but I am seeing significant racemization (10-30% D-isomer). My standard Fmoc couplings are racemization-free. Why is this happening?"
Technical Diagnosis: The root cause is the mechanism of activation . Standard Fmoc/Boc amino acids possess a carbamate (urethane) protecting group. The oxygen in the carbamate reduces the nucleophilicity of the carbonyl oxygen, preventing the formation of the oxazolone intermediate.
In contrast, N-acetyl amino acids (amides) lack this suppression. Upon activation (e.g., with HATU/DIEA or DIC), the acetyl carbonyl oxygen nucleophilically attacks the activated carboxyl carbon, forming a 5(4H)-oxazolone (azlactone). The
Visual Mechanism: Oxazolone Formation
Figure 1: The "danger zone" for N-acetyl amino acids is the oxazolone pathway, which competes with direct coupling.
Troubleshooting Protocol
Do not activate N-acetyl amino acids directly if stereopurity is critical. Instead, follow this "Post-Coupling Acetylation" workflow:
-
Couple the Amino Acid as Fmoc-AA-OH: Use standard Fmoc protocols (Fmoc-Phe-OH) to ensure stereochemical integrity.
-
Deprotect: Remove Fmoc (20% Piperidine/DMF).
-
Acetylate on Resin: Treat the free N-terminus with the acetylation cocktail (see Module 2).
Exception (Fragment Condensation): If you must couple a pre-acetylated fragment:
-
Avoid Uronium/Base: Do not use HATU/HBTU with DIEA. The base promotes oxazolone formation.[1]
-
Use Carbodiimides: Use DIC/HOBt or DIC/Oxyma.
-
Add Additives: TBTU/HOBt/CuCl2 has been shown to suppress racemization in some cases, but the "Post-Coupling Acetylation" method is superior.
Module 2: Capping Artifacts (Process-Related Side Reactions)
User Query: "I used acetic anhydride to cap my peptide, but now I see a mass shift of +42 Da on my Histidine residue, or my Serine-containing peptide is difficult to purify."
Technical Diagnosis: Acetylation reagents are not perfectly selective for the N-terminus.
-
Histidine Imidazole Acylation: The imidazole ring of His (even if Trt protected, as Trt can be sterically compromised or lost) can be acetylated by acetic anhydride, forming N(im)-acetyl-histidine . This species is unstable but can transfer the acetyl group to other nucleophiles or cause chain termination.
-
O-Acetylation (Ser/Thr/Tyr): Unprotected hydroxyls (or those where protecting groups like Trt/tBu have prematurely fallen off) will readily form O-acetyl esters. Unlike Fmoc, these esters are stable to TFA cleavage and will appear as impurities (+42 Da) in the final product.
Comparative Protocol: Capping Reagents
| Reagent System | Reactivity | Risk Profile | Recommended Use |
| Acetic Anhydride / DIEA | High | High: Risk of His/Ser/Thr acylation. | Standard sequences (no His/Ser/Thr). |
| Acetic Anhydride / Pyridine | High | Medium: Pyridine is milder than DIEA but odor is an issue. | General capping. |
| N-Acetylimidazole (Ac-Im) | Mild | Low: Specific for amines; minimizes O-acylation. | Best for His/Ser/Thr sequences. |
Corrective Protocol: Reversing O-Acetylation
If you suspect O-acetylation (observed +42 Da mass on Ser/Thr peptide):
-
Standard Piperidine Wash: Often insufficient to hydrolyze stable acetyl esters.
-
Hydrazinolysis (The Fix):
Module 3: Sequence-Specific Challenges
User Query: "Does N-terminal acetylation increase the risk of Aspartimide formation?"
Technical Diagnosis: Directly, N-terminal acetylation prevents the "repetitive base treatment" risk associated with long Fmoc syntheses, which is protective. However, the Ac-Asp(OtBu)-Gly sequence is still highly prone to aspartimide formation if exposed to base (e.g., during hydrazine treatment or convergent synthesis steps).
-
Mechanism: The amide nitrogen of the residue C-terminal to Asp (e.g., Glycine) attacks the
-carboxyl ester of Asp. -
Impact of Acetylation: The acetyl group increases the acidity of the Asp backbone amide proton (compared to a free amine), potentially facilitating the cyclization if base is present.
Troubleshooting Workflow: Aspartimide & Aggregation
Figure 2: Decision tree for sequence-dependent side reactions involving acetylation.
References
- Racemization Mechanism: Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanism in N-acyl amino acids).
-
Histidine Side Reactions: Ishii, T., et al. (1989). "Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis." Chemical & Pharmaceutical Bulletin, 37(2), 506-508. Link
-
O-Acetylation Reversal: J. Martinez, et al. (1979). "Side reactions in peptide synthesis. X. Prevention of O-acylation." International Journal of Peptide and Protein Research. Link
-
Aspartimide Formation: Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science. Link
-
Capping Protocols: BenchChem Technical Support. "Capping Unreacted Sites in Solid-Phase Peptide Synthesis." Link
Sources
N-Acetyl Peptide Purification Technical Support Center
Status: Operational Ticket Type: Advanced Troubleshooting & Methodology Subject: Overcoming Purification Barriers for N-Acetylated Peptides
Welcome to the Technical Support Center
You are likely here because your standard purification protocol—which works perfectly for free-amine peptides—has failed. N-terminal acetylation is a critical modification for stabilizing peptide drugs and mimicking native protein sequences, but it fundamentally alters the physicochemical properties of your molecule.
The Core Problem: By capping the N-terminus with an acetyl group, you remove the N-terminal amine's positive charge (
Module 1: The Solubility Crisis
Symptom: Peptide precipitates upon cleavage from resin or "crashes out" when injected into the HPLC aqueous mobile phase.
The Mechanism: Hydrophobic Collapse
In standard acidic HPLC buffers (pH 2–3), a free N-terminus is protonated (
Troubleshooting Protocol: The "Solvent Ladder"
Do not attempt to dissolve the peptide in 100% water or standard Buffer A (0.1% TFA). Use this stepwise solubilization protocol.
Step-by-Step Workflow:
-
Calculate Net Charge: Determine the theoretical charge at pH 7. If the net charge is 0 or -1, aqueous solubility will be near zero.
-
The Co-Solvent Spike: Dissolve the crude lyophilized powder in a minimal volume of organic solvent first.
-
Option A (Standard): 100% Acetic Acid (best for acidic peptides).
-
Option B (Hydrophobic): 50-80% Acetonitrile (ACN) or DMF.
-
Option C (Aggregates): HFIP (Hexafluoroisopropanol) – Use with caution; expensive and volatile.
-
-
Dilution: Slowly add water/Buffer A to the organic solution while vortexing. Stop before the solution becomes cloudy.
-
Injection: Inject this high-organic sample directly. Note: You must start your HPLC gradient at a higher %B (e.g., 10-15%) to prevent the peptide from precipitating inside the injection loop.
Figure 1: Solubility Decision Matrix. Selects the optimal solubilization strategy based on sequence composition.
Module 2: Chromatographic Resolution
Symptom: Broad, tailing peaks; "ghost" peaks in blank runs; or irreversible binding to the column.
The Mechanism: Retention Shift
N-acetylation increases the hydrophobicity of the peptide. On a standard C18 column, this often pushes the elution time significantly later. If the peptide is extremely hydrophobic, it may bind irreversibly to the C18 stationary phase or elute as a "smear" due to slow mass transfer kinetics.
Technical Solution: Column & Condition Switching
Standard 100Å C18 columns are often too retentive. You must reduce the hydrophobic interaction strength.
| Parameter | Standard Condition | N-Acetyl Optimization | Why? |
| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or C8 | Lower carbon load reduces retention of highly hydrophobic N-capped peptides. |
| Pore Size | 100 Å | 300 Å | Larger pores improve mass transfer for aggregating peptides, sharpening peaks. |
| Temperature | Ambient (25°C) | 60°C | High temperature disrupts hydrogen-bond driven aggregation and lowers viscosity. |
| Mobile Phase | 0.1% TFA | 0.1% Formic Acid | Formic acid is less ion-pairing than TFA, slightly reducing retention (useful for MS). |
Pro-Tip: If you observe "ghost peaks" in subsequent runs, your N-acetyl peptide is carrying over. Implement a "sawtooth" wash (95% B to 5% B rapid cycling) between runs.
Module 3: Purity & Side Reactions (The "Isobaric" Trap)
Symptom: You isolate a peak with the correct mass (+42 Da shift), but the yield is low, or you see a double peak with the same mass.
The Mechanism: O-Acetylation
During the acetylation reaction (typically using acetic anhydride), the reagent is aggressive. It will react with the N-terminal amine (desired), but can also esterify the hydroxyl groups of Serine, Threonine, and Tyrosine (undesired).
-
N-Acetyl: Stable Amide bond.
-
O-Acetyl: Labile Ester bond.
-
Mass Spec Problem: Both modifications add exactly 42.01 Da. A peptide with one N-acetyl and one O-acetyl will appear as +84 Da. A peptide with missed N-acetyl but accidental O-acetyl will look like the target product (+42 Da) but is an impurity.
Troubleshooting Protocol: The "Rescue" Wash
If you suspect O-acetylation (common if you used excess acetic anhydride/base), you can chemically reverse the esterification without damaging the N-terminal amide.
The Hydroxylamine/Hydrazine Wash:
-
Reagent: Prepare a solution of Hydrazine Hydrate (5% v/v) in water or Hydroxylamine HCl (1M, pH 7-8) .
-
Action:
-
On-Resin: Treat the resin with this solution for 30 minutes after acetylation but before cleavage.
-
In-Solution: If already cleaved, raise the pH of your crude peptide solution to ~10 using Ammonium Hydroxide for 30 minutes (esters hydrolyze faster than amides at high pH). Warning: Monitor closely to avoid racemization.
-
-
Verification: The +84 Da (di-acetyl) species should disappear, converting back to the +42 Da (mono-N-acetyl) species.
Figure 2: O-Acetyl Rescue Workflow. Strategy to revert side-reaction esterification on Ser/Thr residues.
Module 4: FAQ & Verification
Q: How do I distinguish N-acetylation from O-acetylation if they have the same mass? A: You must use MS/MS (Tandem Mass Spec) .
-
N-Acetyl: The modification is on the N-terminus.[1][2][3] All b-ions (N-terminal fragments) will be shifted by +42 Da compared to the native sequence. The y-ions (C-terminal fragments) will remain unchanged.
-
O-Acetyl: The modification is on a specific internal residue (e.g., Serine). The mass shift will appear in both b-ions and y-ions containing that specific residue.
Q: My peptide is N-acetylated but elutes in the void volume (too early). A: This is rare for N-acetyl peptides but happens if the peptide aggregates into a soluble micelle-like structure where hydrophobic residues are hidden. Use a chaotropic agent (6M Guanidine HCl) in the sample loading buffer to denature these structures before they hit the column.
References
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Solubility Guidelines for Peptides.[4] Technical Guide.[5] Link
-
Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.Link
-
IonSource. (2007).[6] Acetylation of Peptides and Proteins: Monograph 0003.Link
-
BenchChem. (2025).[5][7] Beyond Hydrazine: A Comparative Guide to Dde Protecting Group Cleavage.[5] (Discusses Hydroxylamine/Hydrazine safety and orthogonality). Link
Sources
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ionsource.com [ionsource.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Resolution for AC-Tyr-nhme
Ticket ID: #AC-TYR-OPT-001 Subject: Resolution Enhancement & Troubleshooting for N-acetyl-L-tyrosine-N-methylamide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do I improve the resolution of AC-Tyr-nhme on HPLC?"
Technical Context: AC-Tyr-nhme (N-acetyl-L-tyrosine-N-methylamide) is a "blocked" amino acid derivative often used as a model for protein folding thermodynamics or as a reference standard for intrinsic protein fluorescence. Unlike free Tyrosine, both the N-terminus (acetylated) and C-terminus (methylamidated) are capped, removing the zwitterionic character typical of amino acids.
Chromatographic Behavior:
-
Nature: Neutral, hydrophobic (relative to free Tyr), aromatic.
-
Key Challenge: While the backbone is neutral, the Tyrosine side chain contains a phenolic hydroxyl group (
). -
Common Issues: Peak tailing due to phenol-silanol interactions; co-elution with synthesis byproducts (e.g., N-Acetyl-Tyrosine) which share similar hydrophobicity at low pH.
Standard Optimization Protocol (SOP)
Before troubleshooting, ensure your baseline method aligns with this industry-standard starting point for blocked amino acids.
The "Golden Standard" Method
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3.5 or 5 µm | End-capping shields residual silanols from the phenolic group, reducing tailing. |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | TFA suppresses ionization of silanols and maintains low pH. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides sharper peaks for aromatics than Methanol due to lower viscosity. |
| Gradient | 5% B to 60% B over 20 min | A shallow gradient is required to separate the blocked analog from hydrolyzed impurities. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 30°C or 40°C (Constant) | Critical: Aromatics are sensitive to temperature-dependent adsorption changes. |
| Detection | UV 275 nm or 280 nm | Specific to the Tyrosine phenol ring; avoids baseline drift common at 214 nm. |
Troubleshooting Guide (Q&A)
Issue 1: "My peaks are tailing significantly ( )."
Diagnosis:
The phenolic group on the Tyrosine side chain acts as a weak acid. Even though the backbone is blocked, the phenol can interact with residual silanol groups (
Corrective Actions:
-
Switch to a "Base-Deactivated" Column: Ensure you are using a high-purity silica column classified as "end-capped" or "base-deactivated" (e.g., Waters Symmetry, Agilent Zorbax Eclipse, or Phenomenex Luna C18(2)).
-
Increase Ionic Strength: If using 0.1% Formic Acid, switch to 0.1% TFA . TFA is a stronger ion-pairing agent and masks silanols more effectively than Formic Acid.
-
Check Column Age: Voids at the column head often manifest as tailing. Reverse-flush the column (if permitted by manufacturer) to clear inlet debris.
Issue 2: "I cannot separate AC-Tyr-nhme from N-Acetyl-Tyrosine (impurity)."
Diagnosis: This is the most common resolution challenge.
-
At pH 2.0 (TFA conditions): The impurity (N-Acetyl-Tyrosine) has a protonated carboxyl group (
), making it neutral and hydrophobic—very similar to your target AC-Tyr-nhme. They co-elute.
Corrective Actions:
-
The "pH Swing" Strategy: Switch the buffer to Ammonium Acetate (pH 6.5) .
-
Mechanism:[1] At pH 6.5, the carboxyl group of the impurity ionizes to
, becoming highly polar. It will elute near the void volume ( ). -
Result: Your target (AC-Tyr-nhme) remains neutral (Phenol
) and retains on the column, resulting in massive resolution improvement.
-
-
Flatten the Gradient: If you must stay at low pH, reduce the gradient slope to 0.5% B per minute (e.g., 10-20% B over 20 minutes).
Issue 3: "Retention times are drifting between injections."
Diagnosis: Aromatic adsorption on C18 is highly exothermic. Small fluctuations in room temperature cause significant retention shifts for Tyrosine derivatives.
Corrective Actions:
-
Thermostat Control: Do not run at "Ambient." Set the column oven to 35°C .
-
Equilibration: Blocked amino acids can be "sticky." Ensure a re-equilibration time of at least 10 column volumes between gradient runs.
Diagnostic Logic Workflows
Workflow A: Solving Resolution & Tailing Issues
Figure 1: Decision tree for isolating the root cause of chromatographic failure. Note the critical pH switch for separating carboxylated impurities.
Workflow B: Method Development Cycle
Figure 2: Linear workflow for establishing the initial separation method.
References & Authority
-
BenchChem. (2025).[2] Quantification of N-Acetyl-L-tyrosine in Human Plasma using a Validated HPLC-UV Method. Retrieved from (Verified general protocol for N-Acetyl-Tyrosine derivatives).
-
Sreenivasa Charan Archakam et al. (2018).[3] Quantitative determination of N-Acetyl cysteine by RP-HPLC method. Asian Journal of Pharmacy and Pharmacology. Retrieved from (Demonstrates standard TFA/ACN mobile phase usage for acetylated amino acids).
-
Janik, A. et al. (2007).[4] N-acetyl-L-tyrosine Methyl Ester Monohydrate at 293 and 123 K.[4] Acta Crystallographica. Retrieved from (Structural confirmation of the hydrophobic interaction regions in blocked tyrosine).
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from (Authoritative source on silanol-induced tailing mechanisms).
For further assistance, please contact the Applications Engineering team with your specific chromatograms attached.
Sources
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajpp.in [ajpp.in]
- 4. N-acetyl-L-tyrosine methyl ester monohydrate at 293 and 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Ac-Tyr-NHMe Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing N-acetyl-L-tyrosine methylamide (Ac-Tyr-NHMe). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of interpreting NMR spectra for these specific peptides. My aim is to blend technical accuracy with practical, field-tested insights to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and challenges encountered during the NMR analysis of Ac-Tyr-NHMe peptides.
Q1: My 1D ¹H NMR spectrum shows broad, poorly resolved peaks. What are the likely causes and solutions?
A1: Broad peaks in the 1D ¹H NMR spectrum of a peptide are often indicative of aggregation, conformational exchange on an intermediate timescale, or the presence of paramagnetic impurities.
-
Aggregation: Peptides, especially those with aromatic residues like tyrosine, can aggregate at higher concentrations.[1]
-
Troubleshooting:
-
Decrease Concentration: Prepare samples at a lower concentration, typically in the range of 1-5 mM for peptides.[2][3] While higher concentrations improve signal-to-noise, they can also promote aggregation.
-
Vary Temperature: Acquiring spectra at different temperatures can sometimes disrupt aggregates.[1]
-
Modify Buffer Conditions: Adjusting the pH or ionic strength of the buffer can mitigate aggregation.[1] Adding small amounts of organic solvents like DMSO may also help.
-
-
-
Conformational Exchange: If the peptide exists in multiple conformations that are interconverting at a rate comparable to the NMR timescale, this can lead to broadened signals.
-
Troubleshooting:
-
Temperature Variation: Changing the temperature can shift the exchange rate. Lowering the temperature may slow the exchange enough to resolve separate sets of signals for each conformer, while increasing the temperature might accelerate the exchange into the fast regime, resulting in sharper, averaged signals.
-
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting:
-
Use Chelating Agents: Add a small amount of a chelating agent like EDTA to your buffer to sequester any paramagnetic ions.
-
-
Q2: I'm having trouble assigning the aromatic protons of the Tyr residue. They are overlapping in the 1D spectrum. What's the best approach?
A2: Overlapping aromatic signals are a common challenge. The most effective way to resolve and assign these is by using two-dimensional (2D) NMR experiments.
-
Recommended Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying all protons within a single amino acid's spin system.[4][5] For tyrosine, you will see correlations between the α-proton, the two β-protons, and the aromatic protons.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through three bonds (e.g., Hα-Hβ).[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5-6 Å), regardless of whether they are in the same residue.[5][7] This is essential for sequential assignment, linking one amino acid to the next.
-
Q3: The amide proton of the C-terminal methylamide (NHMe) is difficult to identify. Where should I expect to see it, and how can I confirm its assignment?
A3: The chemical shift of the C-terminal NHMe proton can be variable. It typically appears in the amide region of the spectrum (around 7.5-8.5 ppm). Its assignment can be confirmed through a NOESY experiment, where it should show a spatial correlation to the methyl protons of the same group.
Q4: My peptide contains a proline residue adjacent to the Ac-Tyr-NHMe, and I see two sets of peaks for many residues. Why is this happening?
A4: The presence of two sets of peaks is a classic indicator of cis/trans isomerization around the Tyr-Pro peptide bond.[8] The energy barrier for this isomerization is high enough that the exchange between the two forms is slow on the NMR timescale, resulting in distinct sets of resonances for both the cis and trans conformers. The relative intensity of the two sets of peaks reflects the population of each conformer.[8]
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for tackling more complex issues in the interpretation of NMR spectra of Ac-Tyr-NHMe containing peptides.
Guide 1: Systematic Resonance Assignment Strategy
A robust assignment of all proton resonances is the foundation for any structural interpretation.[9] For a typical Ac-Tyr-NHMe containing peptide, a combination of 2D NMR experiments is required.[1][7]
Experimental Protocol: Standard 2D NMR Setup
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 1-5 mM in a suitable buffer.[2][3] A common choice is a phosphate buffer in 90% H₂O/10% D₂O to allow for the observation of exchangeable amide protons.[1]
-
Adjust the pH to a value where the peptide is stable and soluble. Keep in mind that amide proton exchange is slowest around pH 4-5.[1]
-
-
Acquisition of Spectra:
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of around 80 ms. This is usually sufficient to see correlations throughout the entire spin system of most amino acids.[10]
-
NOESY: Acquire a NOESY spectrum with a mixing time of approximately 150-200 ms.[6] This will reveal through-space interactions crucial for sequential assignment and structural analysis.[7]
-
COSY: A DQF-COSY (Double Quantum Filtered COSY) can be particularly useful for resolving Hα-Hβ correlations.[4]
-
Workflow for Sequential Assignment:
The process of sequential assignment involves a "walk" along the peptide backbone using NOE correlations.
Caption: Workflow for sequential resonance assignment using 2D NMR.
Step-by-Step Interpretation:
-
Identify Amino Acid Spin Systems: In the TOCSY spectrum, each amino acid will give rise to a set of cross-peaks that are aligned vertically.[1] Use the characteristic chemical shifts and spin system patterns to identify the type of amino acid (e.g., the distinct aromatic signals of Tyr, the simple pattern of Gly, etc.).
-
Sequential Walk: Use the NOESY spectrum to connect the identified spin systems in the correct order. Look for NOEs between the amide proton (NH) of one residue (i+1) and the α-proton (Hα) of the preceding residue (i). This is known as the dαN(i, i+1) connectivity and is the most reliable for sequential assignment.[5]
-
Confirm with Other NOEs: Also look for dNN(i, i+1) (amide to amide) and dβN(i, i+1) (β-proton to amide) connectivities to confirm the assignments. The patterns of these NOEs also provide initial information about the peptide's secondary structure.[5]
Guide 2: Investigating Conformation and Hydrogen Bonding
The Ac-Tyr-NHMe residue can influence the local conformation of the peptide. Temperature-dependent NMR studies are a powerful tool for probing the solvent exposure of amide protons and identifying intramolecular hydrogen bonds.
Experimental Protocol: Amide Proton Temperature Coefficients
-
Acquire Spectra at Multiple Temperatures: Record a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at different temperatures (e.g., in 5 K increments from 288 K to 303 K).[11]
-
Track Amide Proton Chemical Shifts: Carefully track the chemical shift of each amide proton as a function of temperature.
-
Calculate Temperature Coefficients (dδ/dT): For each amide proton, plot its chemical shift versus temperature. The slope of this line is the temperature coefficient (dδ/dT), typically expressed in ppb/K.
Interpreting Temperature Coefficients:
| Temperature Coefficient (dδ/dT) | Interpretation |
| > -4.5 ppb/K | The amide proton is likely involved in an intramolecular hydrogen bond or is otherwise shielded from the solvent.[12][13] Protons with coefficients more positive than -2 ppb/K may be influenced by neighboring aromatic rings.[14][15] |
| < -4.5 ppb/K | The amide proton is likely solvent-exposed and not involved in a stable hydrogen bond.[12] |
Causality: Amide protons that are hydrogen-bonded or buried within the peptide structure are less sensitive to changes in temperature. In contrast, solvent-exposed amide protons experience a greater change in their chemical environment as the temperature changes, leading to a more negative temperature coefficient.[12]
Caption: Logic diagram for interpreting amide proton temperature coefficients.
Guide 3: Addressing pH-Dependent Effects
The Tyr side chain has a phenolic hydroxyl group with a pKa of approximately 10. Changes in pH around this value will lead to deprotonation, causing significant changes in the chemical shifts of nearby protons.[16][17]
Troubleshooting pH-Induced Spectral Changes:
-
Symptom: Unexplained shifts in aromatic or backbone proton resonances when changing buffer preparations.
-
Cause: The pH of the sample may be inconsistent. The protonation state of the Tyr side chain, as well as the N- and C-termini, is pH-dependent.
-
Protocol:
-
Verify pH: Always measure the pH of your NMR sample directly in the NMR tube if possible.
-
pH Titration: To characterize pH-dependent conformational changes or pKa values, acquire a series of 1D or 2D spectra over a range of pH values.
-
Analysis: Plot the chemical shifts of affected protons versus pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the titrating group.
-
Expert Insight: The chemical shift of the Tyr aromatic protons is particularly sensitive to the protonation state of the phenolic hydroxyl group.[16] Deprotonation will cause a significant upfield shift of these resonances. This effect can be used as an internal probe of the local electrostatic environment.
References
-
Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
- Baxter, N. J., & Williamson, M. P. (1997). Temperature dependence of 1H chemical shifts in proteins. Journal of Biomolecular NMR, 9(4), 359-369.
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]
- Keane, S. C., et al. (2019). Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software. Journal of Biomolecular NMR, 73(8-9), 455-465.
-
Characterization of Peptide Toxin Structure and Function. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. ResearchGate. Retrieved from [Link]
- Kim, M., et al. (2018). Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method. Biopolymers, 109(11), e23204.
- Kumar, A. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-32.
- Sgourakis, N. G., & Garcia, A. E. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. *Journal of Visualized Experiments, (82), 50993.
- Costantino, G., et al. (1992). Conformational studies of N-Tyr-MIF-1 in aqueous solution by 1H nuclear magnetic resonance spectroscopy. International Journal of Peptide and Protein Research, 40(1), 41-48.
-
NMR chemical shift temperature coefficients for the amide hydrogens of... (n.d.). ResearchGate. Retrieved from [Link]
-
Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved from [Link]
- Shchukina, A., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy.
- Munikrishna Reddy, M., et al. (2014). Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. International Journal of ChemTech Research, 6(1), 261-265.
-
NMR IV: Resonance Assignment Strategies for Proteins. (n.d.). Retrieved from [Link]
-
Structure determination of a 20 amino acid peptide by NMR. (n.d.). Retrieved from [Link]
- Plaxco, K. W., & Gross, M. (2006). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 91(10), 3874-3882.
-
Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). MDPI. Retrieved from [Link]
-
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved from [Link]
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Conformational studies of N-Tyr-MIF-1 in aqueous solution by 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. mdpi.com [mdpi.com]
- 11. Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amide proton temperature coefficients as hydrogen bond indicators in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmrb.io [bmrb.io]
Technical Support Center: Adjusting pH for Optimal Enzyme Activity
Prepared by: Gemini, Senior Application Scientist Subject: Optimizing Reaction pH for Chymotrypsin-Catalyzed Hydrolysis of N-acetyl-L-tyrosine methylamide (AC-Tyr-nhme)
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals working with enzyme kinetics, specifically focusing on the critical parameter of pH. Using the well-characterized interaction between α-chymotrypsin and its substrate, N-acetyl-L-tyrosine methylamide (AC-Tyr-nhme), we will explore how to diagnose pH-related issues, select appropriate buffer systems, and systematically determine the optimal pH for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected optimal pH for chymotrypsin activity with AC-Tyr-nhme, and what is the scientific reason for this?
A1: For the hydrolysis of substrates like AC-Tyr-nhme, bovine pancreatic α-chymotrypsin typically exhibits its maximum activity in a mildly alkaline environment, with an optimal pH ranging from 7.5 to 9.0.[1] More specific studies often pinpoint the optimum at approximately pH 7.8.
The Causality Behind the pH Optimum:
The activity of chymotrypsin is critically dependent on the ionization state of the amino acid residues forming its catalytic triad: Serine-195, Histidine-57, and Aspartate-102. The key player in pH sensitivity within this range is Histidine-57 .
-
General Base Catalysis: For the reaction to proceed, the imidazole side chain of His-57 must act as a general base. It accepts a proton from the hydroxyl group of Ser-195, making the serine a potent nucleophile that can attack the carbonyl carbon of the substrate's peptide bond.[2]
-
Protonation State: This function requires the His-57 residue to be in its neutral, unprotonated form. The pKa of this histidine in the chymotrypsin active site is approximately 7. If the pH drops significantly below 7, His-57 becomes protonated (imidazolium ion), rendering it unable to accept a proton from Ser-195, thus inhibiting the catalytic activity.[3]
-
Structural Integrity: As the pH becomes extremely high (e.g., > 9.5-10), other residues in the enzyme, such as the α-amino group of Isoleucine-16 at the N-terminus, can become deprotonated. This can disrupt the salt bridge that maintains the enzyme's active conformation, leading to a loss of activity.[4] This interplay of ionization states results in the characteristic bell-shaped curve for pH versus enzyme activity.[5][6]
Q2: My enzyme activity is significantly lower than expected. How can I determine if pH is the culprit?
A2: Low or no enzyme activity is a common issue where pH is a primary suspect. Follow this logical troubleshooting workflow to diagnose the problem.
// Node Definitions start [label="Start: Low Enzyme Activity Detected", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="1. Verify pH of Final Reaction Mixture\nIs the measured pH within the expected optimal range (e.g., 7.5-8.5)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="No", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
s1_no [label="2a. Buffer Preparation Error\n- Incorrect calculation?\n- pH meter calibration drift?\n- Wrong acid/base used for adjustment?", fillcolor="#F1F3F4", fontcolor="#202124"]; s2_no [label="2b. Temperature Effect\nWas the buffer's pH set at a different temperature than the experiment?", fillcolor="#F1F3F4", fontcolor="#202124"];
s3_yes [label="3. Check Buffer System Integrity\n- Is the buffer appropriate for the target pH?\n- Could the buffer itself be inhibitory?", fillcolor="#F1F3F4", fontcolor="#202124"]; s4_yes [label="4. Investigate Other Factors\n- Enzyme stability/storage?\n- Substrate degradation?\n- Incorrect concentrations?", fillcolor="#F1F3F4", fontcolor="#202124"];
end_no [label="Action: Remake buffer, recalibrate pH meter, and re-measure.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_yes [label="Action: Proceed to investigate other potential issues.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1_yes [label=" Yes "]; q1 -> a1_no [label=" No "];
a1_no -> s1_no; s1_no -> s2_no; s2_no -> end_no;
a1_yes -> s3_yes; s3_yes -> s4_yes; s4_yes -> end_yes; }
Caption: Experimental workflow for determining a pH-activity profile.
Experimental Protocol: pH Profile for Chymotrypsin
Objective: To determine the optimal pH for chymotrypsin activity with AC-Tyr-nhme.
Materials:
-
α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl, 2 mM CaCl₂)
-
AC-Tyr-nhme stock solution (e.g., 10 mM in DMSO or appropriate solvent)
-
Tris-HCl buffer series (100 mM, pH 7.2-9.0, constant ionic strength) prepared as in Q4.
-
Spectrophotometer or microplate reader capable of reading at a wavelength appropriate for detecting product formation.
Methodology:
-
Assay Setup: For each pH value to be tested, prepare a reaction mixture in a cuvette or microplate well. Include a "no enzyme" control for each pH to account for any non-enzymatic substrate hydrolysis.
-
Add buffer of a specific pH.
-
Add enzyme to its final concentration (e.g., 1-10 µg/mL).
-
Incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow thermal equilibration. [7]
-
-
Initiate and Measure:
-
Initiate the reaction by adding the AC-Tyr-nhme substrate to a final concentration below its Km, if known, to ensure the rate is sensitive to changes in Vmax/Km.
-
Immediately begin monitoring the change in absorbance over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Calculate Initial Velocity (V₀):
-
For each pH, plot absorbance vs. time.
-
Identify the initial linear portion of the curve.
-
The slope of this linear portion is the initial velocity (V₀) for that pH.
-
-
Determine the Optimum:
-
Plot the calculated V₀ values against their corresponding pH values.
-
The peak of this curve represents the optimal pH for your enzyme under these specific experimental conditions. [6]
-
Q6: I've confirmed my pH is correct, but my results are still inconsistent. What other pH-related factors could be at play?
A6: Even with a correctly prepared buffer, several hidden variables related to pH can introduce variability.
-
Ionic Strength: As mentioned, this is a critical but often overlooked parameter. If you prepare different buffers (e.g., phosphate vs. Tris) or adjust pH with different acids/bases without compensating, the ionic strength will vary and confound your results. Always aim for constant ionic strength when comparing conditions. [8]* Temperature Sensitivity of Buffers: The pKa of many common buffers is sensitive to temperature. Tris is particularly notorious for this, with its pH decreasing by ~0.03 units for every 1°C increase in temperature. If you pH your buffer at room temperature (~22°C) but run your assay at 37°C, the actual pH of your reaction will be significantly lower (~pH 7.65 instead of 8.1). Always pH your buffers at the final experimental temperature.
-
Enzyme Stability vs. Activity: The optimal pH for activity may not be the optimal pH for stability. [9][10]Chymotrypsin, for example, is most active around pH 7.8 but is also prone to autolysis (self-digestion) at this pH. For this reason, stock solutions are typically prepared and stored under slightly acidic conditions (e.g., 1 mM HCl, pH ~3) where the enzyme is inactive but stable. Ensure your enzyme is not sitting in the high-pH activity buffer for extended periods before starting the reaction.
References
-
Demir, D., & Koldaş, S. (2013). Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes. PubMed. Available at: [Link]
-
Castillo-Yañez, F. J., et al. (2009). Effect of pH on Chymotrypsin activity at 25°C. ResearchGate. Available at: [Link]
-
Reiner, E., & Aldridge, W. N. (1967). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal. Available at: [Link]
-
Reddit. (2023). How pH affects the chymotrypsin mechanism. r/Biochemistry. Available at: [Link]
-
Oluwagunwa, I., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. Available at: [Link]
-
Taylor & Francis. (n.d.). Chymotrypsin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on enzyme activity. The optimal pH for enzyme activity in the crude enzymes was determined at a pH range of 2.0 to 9.0. Available at: [Link]
-
Chemistry LibreTexts. (2025). The Effect of pH on Enzyme Kinetics. Available at: [Link]
-
Valldeperas, M., et al. (2019). Using design of experiment to optimize enzyme activity assays. ResearchGate. Available at: [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Available at: [Link]
-
Quora. (2023). How does pH affect enzyme activity in biochemical reactions? Available at: [Link]
-
Valera, E., et al. (1983). ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES. Journal of Biological Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Tsubota, K., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. The EMBO Journal. Available at: [Link]
-
Wright, J. A., & Schasteen, C. S. (2000). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Biochemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 8. quora.com [quora.com]
- 9. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Defining Antibody Specificity with N-Acetyl-L-Tyrosine N-Methylamide (AC-Tyr-nhme)
Executive Summary
In the development of hapten-specific antibodies—particularly those targeting post-translational modifications (PTMs) like phosphotyrosine (pTyr) or nitrotyrosine—specificity is the defining metric of quality. A common failure mode in assay development is the use of Free L-Tyrosine as a negative control. Due to its zwitterionic nature (
This guide evaluates N-Acetyl-L-Tyrosine N-Methylamide (AC-Tyr-nhme) as the superior structural alternative for cross-reactivity profiling. By blocking both termini, AC-Tyr-nhme mimics the amide backbone of an internal protein residue, providing a rigorous thermodynamic baseline for determining true hapten specificity.
Part 1: The Chemical Context – Why "Free Tyrosine" Fails
To validate an antibody against a modified tyrosine (e.g., Phosphotyrosine), researchers must prove the antibody does not bind the non-modified parent residue.
-
The Problem with L-Tyrosine: In solution, free L-Tyrosine exists as a zwitterion. The charged amino and carboxyl termini create a "charge shield" and steric environment that is vastly different from a tyrosine residue locked in a peptide bond (
). Antibodies raised against internal peptides often fail to recognize free L-Tyrosine simply because of these terminal charges, leading to false negatives in cross-reactivity testing. -
The AC-Tyr-nhme Solution: This molecule is chemically "capped." The N-terminus is acetylated (
), and the C-terminus is amidated ( ). This eliminates terminal charges and creates a dipole moment nearly identical to a tyrosine residue situated between two other amino acids in a polypeptide chain.
Structural Logic: The Mimicry Gap
The following diagram illustrates the structural validity of AC-Tyr-nhme compared to Free L-Tyr.
Figure 1: Structural comparison showing why AC-Tyr-nhme is the rigorous isostere for internal tyrosine residues, whereas Free L-Tyrosine introduces charge artifacts.
Part 2: Comparative Performance Guide
This section compares AC-Tyr-nhme against common alternatives used in Competitive ELISA inhibition assays.
Table 1: Cross-Reactivity Control Agents
| Control Agent | Structural Fidelity | Solubility | Primary Use Case | Risk Factor |
| AC-Tyr-nhme | High (Mimics peptide bond) | High (DMSO/Water) | Gold Standard for IC50 determination. | Low. Provides accurate thermodynamic baseline. |
| Free L-Tyrosine | Low (Zwitterionic interference) | Low (pH dependent) | Media supplement; rough screening. | High. False assurance of specificity (Ab may not bind simply due to charge). |
| Poly-Glu-Tyr (4:1) | Medium (Polymer context) | High | Kinase substrate; coating antigen. | Medium. Heterogeneous binding sites; batch variability. |
| BSA-Tyrosine | Medium (Conjugated) | High | Plate coating (Capture). | High. Risk of antibody binding to the linker chemistry or BSA surface. |
Performance Benchmark: Specificity Profiling
In a typical validation of a high-affinity Anti-Phosphotyrosine antibody (e.g., Clone 4G10 or P-Tyr-100 analogs), the cross-reactivity profile should look like the following. Note the orders of magnitude difference in IC50.
| Competitor | IC50 (Concentration to inhibit 50% binding) | Interpretation |
| Phosphotyrosine (pTyr) | High Affinity (Specific Target) | |
| AC-Tyr-nhme | High Specificity (Does not bind non-phosphorylated backbone) | |
| Free L-Tyrosine | Inconclusive (Often ignored due to charge artifacts) | |
| Phosphoserine/Threonine | Class Specificity (No cross-talk with other phospho-residues) |
Part 3: Experimental Protocol (Self-Validating System)
To objectively measure cross-reactivity, use a Competitive Inhibition ELISA . Direct binding ELISAs are insufficient because they do not account for solution-phase thermodynamics.
Workflow: Competitive Inhibition ELISA
Objective: Determine the inhibitory concentration (IC50) of AC-Tyr-nhme required to block antibody binding to a coated Phosphotyrosine antigen.
Reagents:
-
Coating Antigen: BSA-Phosphotyrosine (1 µg/mL).
-
Primary Antibody: Anti-pTyr (optimized titer, e.g., 1:1000).
-
Inhibitors:
-
Series A: Phosphotyrosine (Positive Control).
-
Series B: AC-Tyr-nhme (Test Article).
-
Series C: Phosphoserine (Negative Control).
-
Step-by-Step Protocol:
-
Coat Plate: Incubate 96-well microplate with Coating Antigen overnight at 4°C. Wash 3x with PBST.
-
Block: Add 1% BSA/PBS for 2 hours to block non-specific sites.
-
Pre-Incubation (The Critical Step):
-
In separate tubes, mix the Primary Antibody (fixed concentration) with serial dilutions of the Inhibitors (ranging from 10 mM down to 1 nM).
-
Incubate for 1 hour at Room Temperature. This allows the antibody to reach equilibrium with the soluble inhibitor.
-
-
Transfer: Transfer the Antibody+Inhibitor mixtures to the coated plate. Incubate for 1 hour.
-
Detection: Wash plate 5x. Add HRP-conjugated Secondary Antibody. Incubate 1 hour.
-
Read: Add TMB substrate, stop with acid, and read OD450.[1]
Visualization of the Workflow
Figure 2: Logic flow of the Competitive Inhibition ELISA. A specific antibody should follow the green path (Outcome 2) when challenged with AC-Tyr-nhme.
Part 4: Troubleshooting & Optimization
-
Solubility: AC-Tyr-nhme is hydrophobic compared to free tyrosine. Dissolve initially in a small volume of DMSO before diluting into PBS/BSA. Ensure final DMSO concentration is <1% to avoid denaturing the antibody.
-
The "Hook" Effect: At extremely high concentrations (>50 mM), non-specific hydrophobic interactions can suppress signal. Always use a scrambled peptide control if testing at these molarities.
-
Interpretation: If your antibody shows inhibition by AC-Tyr-nhme at low concentrations (
M), it is not phospho-specific; it is recognizing the tyrosine backbone.
References
- Context: Validates the use of ELISA peptide competition to determine independence
-
National Institutes of Health (NIH) / PubMed. (2008). The intrinsic contributions of tyrosine, serine, glycine and arginine to the affinity and specificity of antibodies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Competition (Inhibition) ELISA Protocol. Retrieved from [Link]
-
Context: Standard methodology for small molecule/hapten inhibition assays.[1]
-
-
Cloud-Clone Corp. (2015).[1] Principle of Competitive Inhibition Enzyme-linked Immunosorbent Assay. Retrieved from [Link]
- Context: Explains the inverse relationship between signal and inhibitor concentr
Sources
- 1. Principle of Competitive inhibition Enzyme-linked Immunosorbent Assay Kit - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intrinsic contributions of tyrosine, serine, glycine and arginine to the affinity and specificity of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Validating Ac-Tyr-NHMe Synthesis and Purity via Mass Spectrometry
Executive Summary
N-acetyl-L-tyrosine N-methylamide (Ac-Tyr-NHMe) is not merely a peptide derivative; it is the fundamental thermodynamic model system for the protein backbone. By capping both the N-terminus (Acetyl) and C-terminus (N-methylamide), this molecule eliminates the zwitterionic charges found in free amino acids, allowing researchers to isolate intrinsic backbone solvation and folding propensities without electrostatic interference.
However, validating the successful "incorporation" of these caps—ensuring the reaction has proceeded to completion without leaving uncapped intermediates (Ac-Tyr-OH or H-Tyr-NHMe)—presents a specific analytical challenge. At ~236 Da, Ac-Tyr-NHMe falls into a "blind spot" for many standard proteomic workflows.
This guide objectively compares mass spectrometry (MS) methodologies for validating Ac-Tyr-NHMe, establishing High-Resolution ESI-MS/MS as the superior protocol over MALDI-TOF and standard HPLC-UV.
Methodology Comparison: Defining the Gold Standard
To validate the incorporation of the Acetyl and Methylamide groups, we must distinguish the fully capped product from partially reacted side products.
Table 1: Comparative Analysis of Validation Methods
| Feature | Method A: High-Res ESI-MS/MS (Recommended) | Method B: MALDI-TOF | Method C: HPLC-UV |
| Primary Mechanism | Electrospray Ionization with Collision-Induced Dissociation (CID). | Matrix-Assisted Laser Desorption/Ionization. | UV Absorbance (280 nm) via Tyrosine phenol. |
| Suitability for <500 Da | High. Direct infusion or LC-MS avoids low-mass noise. | Low. Matrix clusters (CHCA/DHB) obscure the 200–400 Da region. | Medium. Detects presence but cannot confirm chemical identity. |
| Specificity | Excellent. MS/MS fragments confirm specific loss of Ac and NHMe groups. | Poor. High risk of confusing matrix adducts with analyte. | Low. Retention time shifts are not definitive proof of structure. |
| Limit of Detection | Femtomole range. | Picomole range (limited by matrix noise). | Nanomole range. |
| Verdict | The Gold Standard. | Not Recommended for this specific molecule. | Auxiliary only (for purity quantification). |
Why ESI-MS/MS Wins
In MALDI, the matrix ions (e.g.,
Experimental Protocol: Self-Validating ESI-MS Workflow
This protocol is designed to be self-validating . The detection of the parent ion confirms mass, while the specific fragmentation pattern confirms the location and identity of the caps.
Phase 1: Sample Preparation
-
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.
-
Causality: Methanol ensures solubility of the hydrophobic caps; Formic acid promotes protonation (
) for positive mode MS.
-
-
Concentration: 1 µM – 10 µM.
-
Note: Avoid higher concentrations to prevent dimer formation (
), which can complicate spectral interpretation.
-
Phase 2: Instrument Configuration (Q-TOF or Orbitrap)
-
Ionization: Positive ESI.
-
Mass Range: m/z 50 – 500.
-
Critical Step: Standard proteomic methods often set a "Low Mass Cutoff" at m/z 300 to remove solvent noise. You must manually lower this to m/z 50 to detect the Ac-Tyr-NHMe precursor (237.12) and its fragments.
-
-
Collision Energy (CE): Ramp 10–30 eV.
Phase 3: Data Acquisition & Logic
-
MS1 Scan: Look for the Protonated Precursor (
).-
Target m/z: 237.12 (Monoisotopic).
-
-
MS2 Fragmentation (CID): Isolate 237.12 and fragment.
-
Validation Requirement: You must observe specific neutral losses corresponding to the caps.
-
Data Interpretation & Signaling Pathways
The Fragmentation Logic
To prove the caps are incorporated, we track the dissociation of the molecule. The Tyrosine immonium ion is the anchor; the losses define the modifications.
-
Precursor: Ac-Tyr-NHMe (
) m/z 237.12 -
Diagnostic Fragment 1 (Loss of Methylamine): Cleavage of the C-terminal amide.
-
Loss:
Da ( ) -
Observed m/z: 206.08
-
-
Diagnostic Fragment 2 (Tyrosine Immonium): The core diagnostic marker.
-
Structure:
-
Observed m/z: 136.07
-
Visualization: Validation Workflow
The following diagram outlines the decision tree for validating the synthesis product.
Figure 1: Logical workflow for confirming Ac-Tyr-NHMe identity. Note the critical checkpoint at MS2 fragmentation to distinguish isobaric impurities.
Visualization: Fragmentation Pathway
This diagram illustrates the specific bond cleavages that verify the presence of the Acetyl (N-term) and Methylamide (C-term) groups.
Figure 2: ESI-MS/MS Fragmentation pathway. The transition from 237 to 206 confirms the C-terminal cap; the presence of 136 confirms the Tyrosine core.
Summary of Validation Criteria
To certify the "incorporation" of Ac-Tyr-NHMe for use in thermodynamic studies, your data must meet these three criteria:
-
Monoisotopic Mass Accuracy: Observed m/z 237.12 ± 0.05 (in ESI+).
-
Absence of Uncapped Species:
-
No peak at m/z 182 (Free Tyr).
-
No peak at m/z 224 (Ac-Tyr-OH, missing methylamide).
-
No peak at m/z 195 (H-Tyr-NHMe, missing acetyl).
-
-
Fragmentation Confirmation: Presence of the m/z 136.07 immonium ion and the m/z 206.08 daughter ion.
By adhering to this ESI-MS/MS protocol, you eliminate the ambiguity of UV-based purity checks and the matrix interference of MALDI, providing a definitive certificate of analysis for your molecular probe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019863, N-Acetyl-L-tyrosine N-methylamide. Retrieved from [Link]
-
Toal, S. E., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Acetyl-L-tyrosine Mass Spectrum. Retrieved from [Link]
A Comparative Guide to Tyrosine Derivatives in Synthesis: Ac-Tyr-NHMe vs. Boc-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that dictates the strategic approach to synthesis and ultimately influences the purity, yield, and biological activity of the final product. Tyrosine, with its reactive phenolic side chain, presents a unique set of challenges and opportunities. This guide provides an in-depth, objective comparison of two distinct tyrosine derivatives: N-acetyl-L-tyrosine methylamide (Ac-Tyr-NHMe) and N-(tert-butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). We will delve into their respective roles in synthesis, supported by established chemical principles and experimental considerations, to empower researchers in making informed decisions for their specific applications.
Unveiling the Contestants: Two Divergent Synthetic Philosophies
At first glance, Ac-Tyr-NHMe and Boc-Tyr(Bzl)-OH represent more than just two different molecules; they embody fundamentally different synthetic strategies.
Boc-Tyr(Bzl)-OH is a cornerstone of the classic Boc/Bzl solid-phase peptide synthesis (SPPS) .[1][2] In this strategy, the α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the tyrosine hydroxyl group is semi-permanently protected by a benzyl (Bzl) ether. The C-terminal carboxylic acid remains free to be activated and coupled to a resin or the next amino acid in solution-phase synthesis. This approach is renowned for its robustness, particularly for the synthesis of long or challenging peptide sequences.[1]
Ac-Tyr-NHMe , on the other hand, is not a typical building block for chain elongation in SPPS. Instead, it represents a capped and modified amino acid derivative . The N-terminal acetyl (Ac) group and the C-terminal methylamide (NHMe) render it unable to participate in further peptide bond formation at either end. Its utility lies in its application as a standalone molecule for screening, as a terminal modification of a peptide to mimic native protein structures, or to enhance biological properties such as stability and cell permeability.[1][3]
Head-to-Head Comparison: A Deep Dive into Synthetic Utility
To fully appreciate the distinct advantages and limitations of each molecule, we will dissect their properties and behavior in a synthetic context.
Table 1: Core Physicochemical and Synthetic Properties
| Property | Ac-Tyr-NHMe | Boc-Tyr(Bzl)-OH |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₂₁H₂₅NO₅ |
| Molecular Weight | 236.27 g/mol | 371.43 g/mol |
| Primary Role | Modified peptide mimic, C-terminal peptide fragment | Building block for Boc/Bzl SPPS |
| N-Terminal Group | Acetyl (Ac) | tert-butoxycarbonyl (Boc) |
| C-Terminal Group | Methylamide (-NHMe) | Carboxylic acid (-OH) |
| Side-Chain Protection | None (Free hydroxyl) | Benzyl (Bzl) ether |
| Solubility | Generally soluble in polar organic solvents and water.[4] | Soluble in many organic solvents; solubility can be modulated by salt formation. |
The Synthetic Workflow: A Tale of Two Methodologies
The synthetic pathways involving these two molecules are fundamentally different, as illustrated in the workflows below.
Figure 1: General workflow for Boc-Tyr(Bzl)-OH in solid-phase peptide synthesis.
Figure 2: A representative synthetic route for Ac-Tyr-NHMe.
Key Decision Factors for the Synthetic Chemist
N-Terminal Protection: Stability and Lability
-
Boc Group (on Boc-Tyr(Bzl)-OH): The Boc group is a cornerstone of acid-labile protection strategies. It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), typically in dichloromethane (DCM).[1][2] This allows for the iterative deprotection of the α-amino group during SPPS without affecting the more robust benzyl-based side-chain protecting groups.[2] However, the repeated use of strong acid can be detrimental to sensitive residues within a growing peptide chain.
-
Acetyl Group (on Ac-Tyr-NHMe): The N-acetyl group is a permanent cap. It is highly stable to the acidic and basic conditions commonly employed in peptide synthesis.[5] This stability is advantageous when the goal is to mimic a native N-terminally acetylated protein or to block degradation by aminopeptidases, thereby increasing the in vivo half-life of a peptide.[3] However, its stability means it cannot be used as a temporary protecting group for stepwise peptide elongation.
C-Terminal Functionality: Reactivity and Mimicry
-
Carboxylic Acid (on Boc-Tyr(Bzl)-OH): The free carboxylic acid is essential for its role as a building block. It allows for activation (e.g., using carbodiimides like DCC or DIC, or uronium reagents like HBTU) to form a reactive species that can readily couple with a free amine on a resin or another amino acid.
-
Methylamide (on Ac-Tyr-NHMe): The C-terminal methylamide is unreactive towards further coupling. This modification is often introduced to neutralize the negative charge of the C-terminal carboxylate, which can enhance membrane permeability and metabolic stability by preventing degradation by carboxypeptidases.[6] Synthesizing C-terminal N-alkyl amides can be more complex than generating a simple amide or carboxylic acid.[6]
Side-Chain Protection: Orthogonality and Deprotection
-
Benzyl Ether (on Boc-Tyr(Bzl)-OH): The benzyl ether protecting the phenolic hydroxyl group of tyrosine is stable to the repetitive TFA treatments used to remove the N-terminal Boc group.[7] However, its removal requires harsh acidic conditions, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] These reagents are highly corrosive and toxic, requiring specialized laboratory equipment. A significant side reaction during cleavage is the potential for the cleaved benzyl cation to reattach to electron-rich residues like tryptophan or to the tyrosine ring itself at the 3-position.[7]
-
Free Hydroxyl (on Ac-Tyr-NHMe): In its final form, the tyrosine hydroxyl group in Ac-Tyr-NHMe is unprotected. This makes it available for biological interactions or further chemical modification if desired. However, during its synthesis, the hydroxyl group may require temporary protection depending on the specific reagents used for N-acetylation and C-terminal amidation to prevent side reactions.
Table 2: Performance in Synthetic Applications
| Parameter | Ac-Tyr-NHMe | Boc-Tyr(Bzl)-OH |
| Use in Stepwise Synthesis | Not applicable (Terminated at both ends) | Primary application in Boc/Bzl SPPS |
| N-Terminal Deprotection | N/A (Permanent acetyl group) | 25-50% TFA in DCM[2] |
| Side-Chain Deprotection | N/A (Typically synthesized with a free hydroxyl) | Anhydrous HF or TFMSA[1] |
| Key Advantages in Synthesis | Mimics native protein structure, enhances stability.[3] | Robust and well-established for long/difficult sequences.[1] |
| Key Disadvantages in Synthesis | Cannot be incorporated into a peptide chain. | Requires harsh, hazardous reagents for final cleavage; potential for side reactions.[1][7] |
Experimental Protocols: A Glimpse into the Lab
Protocol 1: N-Acetylation of L-Tyrosine
This protocol provides a general method for the first step in synthesizing Ac-Tyr-NHMe.
Materials:
-
L-Tyrosine
-
Acetic anhydride
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Water
Procedure:
-
Suspend L-tyrosine in water in a reaction vessel equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add sodium hydroxide solution until the L-tyrosine dissolves and the pH is alkaline (pH 9-10).
-
While maintaining the temperature and pH, add acetic anhydride dropwise. The pH can be maintained by the concomitant addition of sodium hydroxide solution.[8]
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetyl-L-tyrosine.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.[9]
Protocol 2: Boc/Bzl SPPS and Cleavage
This outlines the general steps for using Boc-Tyr(Bzl)-OH in peptide synthesis.
Materials:
-
Boc-Tyr(Bzl)-OH
-
Appropriate resin (e.g., Merrifield)
-
Coupling reagents (e.g., DIC/HOBt)
-
TFA in DCM (for deprotection)
-
DIEA in DMF (for neutralization)
-
Anhydrous HF or TFMSA
-
Scavengers (e.g., anisole)
Procedure (Simplified SPPS Cycle):
-
Deprotection: Swell the resin-bound peptide in DCM and treat with 25-50% TFA in DCM to remove the N-terminal Boc group.[1]
-
Neutralization: Wash the resin and neutralize with a solution of DIEA in DMF.
-
Coupling: Dissolve Boc-Tyr(Bzl)-OH and an activating agent (e.g., HOBt) in a suitable solvent (e.g., DMF). Add the coupling reagent (e.g., DIC) and add the mixture to the resin. Agitate until the coupling is complete.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
Final Cleavage:
-
After synthesis is complete, dry the peptide-resin thoroughly.
-
In a specialized HF apparatus, treat the resin with anhydrous HF at low temperature (e.g., 0 °C) in the presence of scavengers like anisole.
-
After the reaction, evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether, filter, and dry.
-
Purify the peptide, typically by reverse-phase HPLC.
Conclusion: Selecting the Right Tool for the Job
The comparison between Ac-Tyr-NHMe and Boc-Tyr(Bzl)-OH is not a matter of which is superior, but rather which is appropriate for the intended application.
Choose Boc-Tyr(Bzl)-OH when:
-
You are performing stepwise solid-phase or solution-phase synthesis of a peptide containing tyrosine.
-
You are following a Boc/Bzl protection strategy, which is often favored for its ability to mitigate aggregation in long or difficult sequences.[1]
-
You have access to the necessary equipment to handle hazardous cleavage reagents like HF.
Choose or synthesize Ac-Tyr-NHMe when:
-
You require a small molecule mimic of a tyrosine-containing peptide for screening or structural studies.
-
You need to cap the N- and C-termini of a peptide to enhance its stability against enzymatic degradation and improve its pharmacokinetic properties.[3][6]
-
The goal is to create a peptide that more closely resembles a native, N-terminally acetylated protein.[3]
By understanding the fundamental differences in their chemical nature and synthetic applications, researchers can strategically leverage these tyrosine derivatives to advance their research in drug discovery, biochemistry, and materials science.
References
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 11, 2026, from [Link]
-
Frontiers in Molecular Biosciences. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved February 11, 2026, from [Link]
-
Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. [Link]
-
SpringerLink. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Retrieved February 11, 2026, from [Link]
-
LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
Angell, Y. L., et al. (2007). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ACS Chemical Biology, 2(10), 685-690. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved February 11, 2026, from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). WO1992005271A1 - Process for the preparation of c-terminally amidated peptides.
-
National Center for Biotechnology Information. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Retrieved February 11, 2026, from [Link]
-
Semantic Scholar. (1980, February 25). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). CN102827018A - Preparation method of N-acetyl-L-tyrosine.
- Google Patents. (n.d.). EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid.
-
ResearchGate. (2025, August 7). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Retrieved February 11, 2026, from [Link]
-
PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins. Retrieved February 11, 2026, from [Link]
-
ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved February 11, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 11, 2026, from [Link]
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 11, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved February 11, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]
- 5. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 9. CN102827018A - Preparation method of N-acetyl-L-tyrosine - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
